6,7-Dihydroxyquinazolin-4(3h)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,7-dihydroxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-6-1-4-5(2-7(6)12)9-3-10-8(4)13/h1-3,11-12H,(H,9,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHAHRQOSZIMIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1O)O)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701299190 | |
| Record name | 6,7-Dihydroxy-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701299190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16064-15-6 | |
| Record name | 6,7-Dihydroxy-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16064-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dihydroxy-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701299190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6,7-Dihydroxyquinazolin-4(3H)-one from 6,7-Dimethoxyquinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for converting 6,7-dimethoxyquinazolin-4-one to the biologically significant 6,7-dihydroxyquinazolin-4(3H)-one. The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. The 6,7-dihydroxy substitution pattern is of particular interest as it mimics the catechol moiety present in many endogenous ligands and can serve as a crucial anchor for receptor binding. This document details various demethylation strategies, presents quantitative data for reaction efficiency, provides explicit experimental protocols, and contextualizes the synthesis within relevant biological signaling pathways.
Introduction
The quinazolin-4(3H)-one ring system is a privileged scaffold in drug discovery, renowned for its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Several FDA-approved tyrosine kinase inhibitors, such as Gefitinib and Erlotinib, are built upon this heterocyclic core. The synthesis of derivatives, particularly those with hydroxyl groups at the 6- and 7-positions, is a key step in the development of new therapeutic agents. These hydroxyl groups can significantly modulate a compound's pharmacokinetic properties and its interaction with biological targets.
This guide focuses on the critical synthetic transformation of 6,7-dimethoxyquinazolin-4-one, a readily accessible precursor, into this compound. This conversion, a double O-demethylation, can be challenging due to the stability of the aryl methyl ether bonds and the potential for side reactions. We will explore and compare several common demethylation reagents and conditions.
Synthesis of Starting Material: 6,7-Dimethoxyquinazolin-4(3H)-one
The starting material is typically prepared via the cyclization of 2-amino-4,5-dimethoxybenzoic acid or its corresponding methyl ester with a one-carbon source, most commonly formamide or formamidine acetate.
Experimental Workflow: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one
Caption: Workflow for the synthesis of the dimethoxy precursor.
Demethylation Strategies and Data Comparison
The cleavage of the two aryl methyl ether bonds in 6,7-dimethoxyquinazolin-4-one to yield the dihydroxy product requires potent demethylating agents. The choice of reagent can influence reaction conditions, yield, and selectivity. While selective mono-demethylation at the 6-position is well-documented, achieving complete di-demethylation often requires harsher conditions. Below is a comparison of common methods.
| Method | Reagent(s) | Solvent | Temperature | Time | Yield | Notes |
| Selective Mono-demethylation | L-Methionine / Methanesulfonic acid | Methanesulfonic acid | Reflux | 12 h | ~74%* | Primarily yields 6-hydroxy-7-methoxyquinazolin-4(3H)-one. The dihydroxy product is a minor impurity (10-15%).[1][2] |
| Complete Di-demethylation | Boron Tribromide (BBr₃) | Dichloromethane (DCM) | -78 °C to RT | 12-24 h | Good | A powerful and common reagent for complete demethylation of aryl ethers. Requires >2 equivalents. |
| Complete Di-demethylation | Hydrobromic Acid (HBr) | Acetic Acid or neat | 100-140 °C | 3-16 h | Good | A classic, strong acid method. High temperatures are typically required for complete conversion.[3] |
| Complete Di-demethylation | Pyridine Hydrochloride (Py·HCl) | Neat (molten) | 180-200 °C | 3-6 h | Moderate | A high-temperature, solvent-free alternative. Workup can be simpler than with boron reagents.[4] |
*Yield reported for the mono-demethylated product, 6-hydroxy-7-methoxyquinazolin-4(3H)-one. Yields for complete di-demethylation are generally reported as "good" in literature for analogous substrates but are highly substrate-dependent.
Experimental Protocols
Protocol 4.1: Synthesis of 6-Hydroxy-7-methoxyquinazolin-4(3H)-one (Selective Mono-demethylation)
This protocol is a key step in the synthesis of the drug Gefitinib and primarily yields the mono-demethylated product.[1][5][6][7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6,7-dimethoxyquinazolin-4(3H)-one (e.g., 64.7 g, 0.31 mol) and L-methionine (e.g., 53.7 g, 0.34 mol) in methanesulfonic acid (e.g., 425 mL).
-
Heating: Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and carefully pour it into a beaker containing a crushed ice/water mixture (e.g., 200 mL). Cool the resulting solution to 0 °C in an ice bath.
-
Precipitation: Slowly add a 40% aqueous solution of sodium hydroxide (NaOH) with vigorous stirring until the pH of the solution reaches ~7. A white precipitate will form.
-
Isolation: Collect the white precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum to yield 6-hydroxy-7-methoxyquinazolin-4(3H)-one.
Protocol 4.2: Synthesis of this compound (General Protocol with BBr₃)
This is a generalized procedure for complete demethylation based on standard methods for aryl methyl ethers.
-
Reaction Setup: Suspend 6,7-dimethoxyquinazolin-4(3H)-one (1 equivalent) in anhydrous dichloromethane (DCM) in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen). Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of boron tribromide (BBr₃) in DCM (minimum 2.2 equivalents) dropwise via a syringe. A color change and/or the formation of a precipitate is typically observed.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and quench it by the very slow, dropwise addition of methanol, followed by water. Caution: This is a highly exothermic reaction that releases HBr gas. Perform in a well-ventilated fume hood.
-
Isolation: The product may precipitate from the solution upon quenching. If so, collect the solid by vacuum filtration. If the product remains in solution, transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with additional DCM or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 4.3: Synthesis of this compound (General Protocol with HBr)
This is a generalized procedure based on classical hydrobromic acid-mediated demethylation.[3]
-
Reaction Setup: Place 6,7-dimethoxyquinazolin-4(3H)-one (1 equivalent) in a heavy-walled reaction vessel or a round-bottom flask with a reflux condenser.
-
Reagent Addition: Add 48% aqueous hydrobromic acid (HBr) or a 33% solution of HBr in acetic acid in excess.
-
Heating: Heat the mixture to 100-140 °C and maintain for 3-16 hours. The reaction should be monitored by TLC or LC-MS for the disappearance of the starting material and mono-demethylated intermediate.
-
Workup: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Alternatively, pour the mixture into ice water and neutralize carefully with a base such as sodium bicarbonate or sodium hydroxide.
-
Isolation and Purification: Collect the resulting solid by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Biological Context: Quinazolinones as Kinase Inhibitors
Quinazolinone derivatives are potent inhibitors of protein kinases, particularly tyrosine kinases involved in cell signaling pathways that regulate growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers. The this compound scaffold can serve as a pharmacophore that mimics the binding of ATP in the kinase domain of enzymes like the Epidermal Growth Factor Receptor (EGFR). The hydroxyl groups can form critical hydrogen bond interactions with amino acid residues in the ATP-binding pocket, leading to potent inhibition.
Signaling Pathway: EGFR Inhibition
The diagram below illustrates a simplified EGFR signaling pathway and the point of inhibition by quinazolinone-based tyrosine kinase inhibitors (TKIs).
Caption: Inhibition of the EGFR signaling pathway by a quinazolinone TKI.
Conclusion
The synthesis of this compound from its dimethoxy precursor is a vital transformation for the development of novel kinase inhibitors and other biologically active molecules. While selective mono-demethylation can be achieved with high yield using reagents like L-methionine in methanesulfonic acid, complete di-demethylation requires more forceful conditions. Strong Lewis acids such as boron tribromide or vigorous treatment with hydrobromic acid are effective methods for this purpose. The choice of synthetic route will depend on the desired scale, available reagents, and tolerance of subsequent functional groups to the harsh reaction conditions. The protocols and data presented in this guide offer a solid foundation for researchers to successfully perform this synthesis and further explore the therapeutic potential of the quinazolinone scaffold.
References
- 1. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 6,7-Dihydroxyquinazolin-4(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of 6,7-Dihydroxyquinazolin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of closely related quinazolinone analogs and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring such data are also provided to facilitate its empirical verification and further research.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₆N₂O₃ |
| Molecular Weight | 178.15 g/mol [1] |
| CAS Number | 16064-15-6[1][2] |
| Appearance | Predicted to be a solid |
Spectroscopic Data
The structural elucidation of this compound relies on the collective interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Spectra are typically recorded in a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆).
Predicted ¹H NMR (Proton NMR) Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.5-10.5 | br s | 2H | Ar-OH |
| ~12.0 | br s | 1H | N-H |
| ~7.95 | s | 1H | H-2 |
| ~7.30 | s | 1H | H-5 |
| ~6.90 | s | 1H | H-8 |
Note: The chemical shifts of the hydroxyl and N-H protons are approximate and can be broad; their signals may shift or disappear upon D₂O exchange.
Predicted ¹³C NMR (Carbon NMR) Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~165.0 | C-4 |
| ~150.0 | C-7 |
| ~148.0 | C-6 |
| ~145.5 | C-8a |
| ~145.0 | C-2 |
| ~115.0 | C-4a |
| ~110.0 | C-5 |
| ~105.0 | C-8 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The spectrum is typically recorded using a KBr pellet.
Predicted IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Strong, Broad | O-H (hydroxyl) and N-H (amide) stretching |
| 3100-3000 | Medium | C-H (aromatic) stretching |
| ~1680 | Strong | C=O (amide I) stretching |
| ~1620 | Medium | C=N stretching |
| ~1600, ~1550 | Medium-Strong | C=C (aromatic) stretching |
| ~1250 | Medium | C-O (phenol) stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum is typically recorded in a solvent such as ethanol or methanol. Quinazolinone derivatives generally exhibit two main absorption bands.[3]
Predicted UV-Vis Data (Ethanol)
| λmax (nm) | Transition |
| ~250-270 | π → π |
| ~320-350 | n → π |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.
Predicted Mass Spectrometry Data (Electron Impact - EI)
| m/z | Interpretation |
| 178 | [M]⁺ (Molecular ion) |
| 150 | [M - CO]⁺ |
| 122 | [M - 2CO]⁺ or fragmentation of the quinazolinone ring |
Experimental Protocols
Detailed methodologies are essential for obtaining high-quality and reproducible spectroscopic data.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.[4][5]
-
Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[4]
Instrumentation and Data Acquisition:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[4]
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[5]
-
¹H NMR: Acquire the spectrum with a sufficient number of scans. Typical parameters include a spectral width of 0-14 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.[4]
-
¹³C NMR: Acquire the spectrum using proton broadband decoupling. A larger number of scans will be required. Typical parameters include a spectral width of 0-200 ppm and a relaxation delay of 2 seconds.[4]
-
For confirmation of exchangeable protons (OH, NH), a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the ¹H NMR spectrum.[5]
Data Processing:
-
Apply a Fourier transform to the raw data.
-
Phase the spectrum and apply baseline correction.
-
Calibrate the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[4]
IR Spectroscopy (KBr Pellet Method)
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[4]
-
Transfer the fine powder to a pellet press and apply pressure to form a transparent or translucent pellet.[4]
Instrumentation and Data Acquisition:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.[4]
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum, typically from 4000 to 400 cm⁻¹.[4]
UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance within the linear range of the instrument (typically below 1.0).
Instrumentation and Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Record the spectrum over a suitable wavelength range (e.g., 200-800 nm).
Mass Spectrometry (Electron Impact - EI)
Sample Preparation:
-
Introduce a small amount of the solid sample (typically < 1 mg) into the mass spectrometer via a direct insertion probe.[4]
Instrumentation and Data Acquisition:
-
Use a mass spectrometer equipped with an Electron Impact (EI) ion source.[4]
-
The sample is vaporized by heating the probe, and the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[4]
-
The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the complete spectroscopic characterization of this compound.
This guide provides a foundational framework for the spectroscopic characterization of this compound. The predicted data serves as a reference for comparison with experimentally obtained results, and the detailed protocols offer a standardized approach for acquiring high-quality data.
References
An In-depth Technical Guide on the Spectroscopic and Analytical Profile of 6,7-Dihydroxyquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific experimental ¹H NMR and ¹³C NMR data for 6,7-Dihydroxyquinazolin-4(3H)-one. The data presented herein is predictive, based on the analysis of structurally related quinazolinone analogues and established principles of nuclear magnetic resonance spectroscopy.
This technical guide provides a comprehensive overview of the expected nuclear magnetic resonance (NMR) characteristics of this compound, alongside detailed experimental protocols for its analysis. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of quinazolinone-based compounds in drug discovery and development.
Predicted NMR Data
The predicted ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. These predictions are based on the known chemical shifts of the quinazolinone core and the electronic effects of the hydroxyl substituents at the C6 and C7 positions. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Multiplicity | Predicted Chemical Shift (δ, ppm) |
| H-2 | Singlet (s) | ~8.0 - 8.2 |
| H-5 | Singlet (s) | ~7.0 - 7.2 |
| H-8 | Singlet (s) | ~7.3 - 7.5 |
| N³-H | Broad Singlet (br s) | ~12.0 - 12.5 |
| C⁶-OH | Singlet (s) | ~9.0 - 10.0 |
| C⁷-OH | Singlet (s) | ~9.0 - 10.0 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~145 - 148 |
| C-4 | ~160 - 163 |
| C-4a | ~115 - 118 |
| C-5 | ~105 - 108 |
| C-6 | ~148 - 151 |
| C-7 | ~145 - 148 |
| C-8 | ~108 - 111 |
| C-8a | ~140 - 143 |
Experimental Protocols
The following is a standard protocol for the acquisition of high-resolution ¹H and ¹³C NMR spectra of quinazolinone derivatives.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD) in a clean, dry vial. Due to the presence of exchangeable protons (NH and OH), DMSO-d₆ is often a preferred solvent.
-
Transfer the solution to a standard 5 mm NMR tube.
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Approximately 16 ppm.
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: Approximately 220 ppm.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase and baseline corrections.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Identify the chemical shifts of all signals in both ¹H and ¹³C NMR spectra.
Mandatory Visualizations
The following diagrams illustrate a general workflow for the synthesis and characterization of quinazolinone derivatives.
Caption: General experimental workflow for the synthesis and characterization of quinazolinone derivatives.
Caption: Logical relationship between analytical techniques and structural elucidation for this compound.
An In-depth Technical Guide to the Infrared and Mass Spectrometry Analysis of 6,7-Dihydroxyquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 6,7-Dihydroxyquinazolin-4(3H)-one using infrared (IR) spectroscopy and mass spectrometry (MS). It includes detailed interpretations of spectral data, standardized experimental protocols, and visualizations of the analytical workflow and a relevant biological pathway.
Spectroscopic Data Analysis
The structural elucidation of this compound, a molecule of significant interest in medicinal chemistry, relies on the synergistic interpretation of various spectroscopic techniques. This section details the analysis of its infrared and mass spectra.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of solid this compound is typically acquired using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. The observed absorption bands provide a molecular fingerprint, revealing key structural features.
Table 1: Interpretation of the Infrared Spectrum of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3208.7 | Strong, Broad | O-H and N-H stretching vibrations from the hydroxyl and amide groups. The broadness is indicative of hydrogen bonding. |
| 1679.0 | Strong | C=O (amide I) stretching vibration of the quinazolinone ring. |
| 1614.5 | Medium-Strong | C=N stretching and aromatic C=C stretching vibrations. |
| 1514.7 | Medium | Aromatic C=C stretching vibrations of the benzene ring. |
| 1427.7 | Medium | In-plane O-H bending. |
| 1374.3 | Medium | C-N stretching vibration. |
| 1316.2 | Medium | Aromatic C-H in-plane bending. |
| 1293.9 | Medium | C-O stretching of the phenolic hydroxyl groups. |
| 1261.0 | Medium | C-O stretching. |
| 1214.5 | Medium | C-N stretching. |
| 1195.5 | Medium | Aromatic C-H in-plane bending. |
| 866.0 | Strong | Aromatic C-H out-of-plane bending, indicative of the substitution pattern on the benzene ring. |
| 845.3 | Medium | Aromatic C-H out-of-plane bending. |
| 780.7 | Medium | Aromatic C-H out-of-plane bending. |
| 523.7 | Weak | Ring bending vibrations. |
| 449.2 | Weak | Ring bending vibrations. |
Note: The assignments are based on the provided data and typical vibrational frequencies for quinazolinone and phenol derivatives.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, typically yielding the protonated molecular ion [M+H]⁺.
Table 2: Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Ion | Interpretation |
| 179.05 | [M+H]⁺ | Protonated molecular ion (Calculated for C₈H₇N₂O₃⁺: 179.0451) |
| 177.03 | [M-H]⁻ | Deprotonated molecular ion (Calculated for C₈H₅N₂O₃⁻: 177.0295) |
| 151.05 | [M+H-CO]⁺ | Loss of carbon monoxide from the protonated molecular ion. |
| 134.05 | [M+H-CO-NH₃]⁺ | Subsequent loss of ammonia from the [M+H-CO]⁺ fragment. |
Note: The fragmentation pattern is proposed based on common fragmentation pathways of quinazolinone structures.
Experimental Protocols
Detailed and reproducible experimental procedures are essential for obtaining high-quality spectroscopic data. The following protocols are for the IR and MS analysis of this compound.
Protocol for Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are powered on and have completed their self-check procedures.
-
Background Spectrum:
-
Clean the ATR crystal (typically diamond or zinc selenide) with a soft, lint-free cloth dampened with a volatile solvent like isopropanol or ethanol.
-
Allow the crystal to dry completely.
-
Record a background spectrum to account for atmospheric and instrumental interferences.
-
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Sample Measurement:
-
Lower the press arm to ensure firm and even contact between the sample and the ATR crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing and Cleaning:
-
The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample.
-
Protocol for Electrospray Ionization-Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) in a solvent mixture appropriate for ESI-MS, typically containing 0.1% formic acid to promote protonation for positive ion mode.
-
-
Instrument Setup:
-
Set up the mass spectrometer with the electrospray ionization source.
-
Calibrate the instrument using a standard calibration solution to ensure mass accuracy.
-
-
Sample Infusion:
-
Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
-
Data Acquisition:
-
Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to obtain a stable and strong signal for the ion of interest.
-
For fragmentation studies (MS/MS), select the precursor ion ([M+H]⁺ at m/z 179) and apply collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis:
-
Analyze the resulting mass spectrum to identify the molecular ion and any significant fragment ions.
-
Compare the observed m/z values with the calculated exact masses to confirm the elemental composition.
-
Visualizations
Diagrams are provided to illustrate the experimental workflow and a relevant biological signaling pathway where quinazolinone derivatives have shown activity.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Inhibition of the PI3K/AKT signaling pathway by quinazolinone derivatives.
Chemical properties and stability of 6,7-Dihydroxyquinazolin-4(3H)-one
An In-depth Technical Guide to 6,7-Dihydroxyquinazolin-4(3H)-one: Chemical Properties and Stability
Introduction
This compound is a heterocyclic organic compound belonging to the quinazolinone class. Quinazolinone derivatives are of significant interest to the scientific community due to their wide spectrum of biological activities and applications as scaffolds in medicinal chemistry. This technical guide provides a comprehensive overview of the known chemical properties, stability, and relevant experimental protocols for this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Properties
The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in research settings.
| Property | Value | Source |
| IUPAC Name | 6,7-dihydroxy-3H-quinazolin-4-one | N/A |
| Synonyms | 4(3H)-Quinazolinone, 6,7-dihydroxy; 6,7-Dihydroxy-4(3H)-quinazolinone; 6,7-Dihydroxyquinazolin-4-one | [1] |
| CAS Number | 16064-15-6 | [1][2][3] |
| Chemical Formula | C₈H₆N₂O₃ | [1][2][3] |
| Molecular Weight | 178.14 g/mol | [2][3] |
| Appearance | Off-white crystalline solid | [3] |
| Melting Point | >250°C | [3] |
| Boiling Point | 478.6 ± 55.0 °C (Predicted) | [2] |
| Density | 1.68 ± 0.1 g/cm³ (Predicted) | [2] |
| pKa | 7.90 ± 0.20 (Predicted) | [2] |
| Solubility | Data not readily available | [4] |
Stability and Storage
Proper storage and handling are paramount to maintain the integrity of this compound.
| Parameter | Recommendation | Source |
| Storage Temperature | 2-8°C in a refrigerator | [1][2] |
| Storage Conditions | Store under an inert gas (e.g., Nitrogen or Argon) | [2] |
| Reactivity | The chemical, physical, and toxicological properties have not been thoroughly investigated. | [4] |
| Hazardous Decomposition | Under fire conditions, may produce carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas. | [4] |
It is advised to avoid dust formation and ensure adequate ventilation when handling the compound[4].
Experimental Protocols
The following sections detail methodologies for the synthesis and analysis of this compound.
Synthesis from 6,7-dimethoxyquinazolin-4-one
A common method for synthesizing 6,7-dihydroxy-4(3H)-quinazolinone is through the demethylation of its dimethoxy precursor.[3]
Materials:
-
6,7-dimethoxy-4(3H)-quinazolinone
-
48% (w/w) hydrobromic acid (HBr)
-
Deionized water
-
Aqueous ammonia solution
Procedure:
-
In a 2.0 L four-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 100 g of 6,7-dimethoxy-4(3H)-quinazolinone to 1000 g of 48% hydrobromic acid.[3]
-
Slowly heat the reaction mixture to 110°C and maintain this temperature for 1 hour.[3]
-
Increase the temperature to initiate reflux and continue for 12 hours.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Once the reaction is complete, cool the mixture to 25-35°C and filter the resulting product.[3]
-
Transfer the wet filter cake to a separate 2.0 L round-bottom flask containing 1000 mL of deionized water and stir for 10-15 minutes.[3]
-
Adjust the pH of the suspension to 7.0-7.5 by adding an aqueous ammonia solution to precipitate the product.[3]
-
Filter the final product, wash the filter cake with deionized water, and dry to yield 6,7-dihydroxy-4(3H)-quinazolinone as an off-white crystalline solid.[3]
Chemical Analysis and Characterization
To confirm the identity and purity of the synthesized compound, the following analytical techniques are employed.
-
Purity Determination (HPLC): The purity of the final product can be assessed using High-Performance Liquid Chromatography (HPLC). A reported purity for this synthesis method is 99.25%.[3]
-
Infrared Spectroscopy (IR): IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for 6,7-dihydroxy-4(3H)-quinazolinone include 3208.7, 1679.0, 1614.5, and 1514.7 cm⁻¹.[3]
-
Nuclear Magnetic Resonance (¹H NMR): ¹H NMR spectroscopy provides information about the chemical structure. In a DMSO-d6 solvent, characteristic chemical shifts (δ) are observed at 6.93 (s, 1H), 7.35 (s, 1H), 7.84 (s, 1H), 9.75 (s, 1H), 10.13 (s, 1H), and a broad signal between 11.2-12.4 (s, 1H).[3]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. Expected mass-to-charge ratios are 179 (M+1) and 177 (M-1).[3]
Visualized Workflows and Pathways
The following diagrams illustrate the logical flow of the synthesis and analysis processes described.
References
Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Novel Quinazolinone Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This technical guide provides an in-depth overview of the screening of novel quinazolinone derivatives for their anticancer, antimicrobial, and anti-inflammatory properties. It offers detailed experimental protocols, a consolidated summary of quantitative activity data, and visualizations of key signaling pathways and experimental workflows to aid researchers in the discovery and development of new therapeutic agents.
Data Presentation: A Comparative Overview of Biological Activities
The following tables summarize the quantitative biological activity data of various novel quinazolinone scaffolds, providing a comparative analysis of their efficacy.
Anticancer Activity
The anticancer potential of novel quinazolinone derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, with lower values indicating higher potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1 | MGC-803 | 0.85 | 5-Fu | 4.11 |
| 2 | MCF-7 | 1.61 | 5-Fu | 4.51 |
| 3 | PC-9 | 1.26 | 5-Fu | 3.68 |
| 4 | A549 | 1.54 | 5-Fu | 5.12 |
| 5 | H1975 | 2.12 | 5-Fu | 2.68 |
| 6d | NCI-H460 | 0.789 | Erlotinib | 0.045 |
| 8a | MCF-7 | 15.85 | Erlotinib | - |
| 8a | SW480 | 17.85 | Doxorubicin | - |
Table 1: In vitro anticancer activity of selected novel quinazolinone derivatives.[1][2][3]
Antimicrobial Activity
The antimicrobial efficacy of new quinazolinone compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 3f | Staphylococcus aureus | 0.0078 | Ampicillin | - |
| 3g | Pseudomonas aeruginosa | 0.0625 | Ampicillin | - |
| 3c | Candida albicans | 0.0625 | Ketoconazole | - |
| 4 | Staphylococcus aureus | 32 | Ciprofloxacin | - |
| 9 | Candida albicans | 32 | Ketoconazole | - |
| 15 | Staphylococcus aureus | 32 | Ciprofloxacin | - |
| 16 | Staphylococcus aureus | 0.5 (mg/mL) | Ciprofloxacin | - |
| 20 | Bacillus subtilis | 0.5 (mg/mL) | Ciprofloxacin | - |
| 29 | Bacillus subtilis | 0.5 (mg/mL) | Ciprofloxacin | - |
Table 2: Minimum Inhibitory Concentration (MIC) of selected novel quinazolinone derivatives against various microbial strains.[4][5][6][7]
Anti-inflammatory Activity
The anti-inflammatory potential of quinazolinone scaffolds is often evaluated by their ability to inhibit key inflammatory enzymes like Cyclooxygenase-2 (COX-2) and by in vivo models such as the carrageenan-induced paw edema assay.
| Compound ID | Assay | Result | Reference Compound | Result |
| 21 | Carrageenan-induced paw edema | 32.5% inhibition | Phenylbutazone | - |
| 4 | COX-2 Inhibition | IC50: 0.33 µM | Celecoxib | IC50: 0.30 µM |
| 6 | COX-2 Inhibition | IC50: 0.40 µM | Celecoxib | IC50: 0.30 µM |
| 5 | COX-2 Inhibition | IC50: 0.70 µM | Celecoxib | - |
| 8 | COX-2 Inhibition | IC50: 0.80 µM | Celecoxib | - |
| 13 | COX-2 Inhibition | IC50: 0.75 µM | Celecoxib | - |
| 32 | COX-2 Inhibition | Better than Celecoxib | Celecoxib | - |
| 10g | Carrageenan-induced paw edema | IC50: 116.73 µmol/kg | Diclofenac | - |
Table 3: Anti-inflammatory activity of selected novel quinazolinone derivatives.[8][9][10]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Novel quinazolinone derivatives (test compounds)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density (typically 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a substance.
Materials:
-
Bacterial or fungal strains
-
Nutrient agar or other suitable agar medium
-
Sterile Petri dishes
-
Novel quinazolinone derivatives (test compounds)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (solvent used to dissolve the compounds)
-
Sterile cork borer or micropipette tips
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized microbial inoculum (e.g., to a 0.5 McFarland standard).
-
Agar Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of the sterile agar plates using a sterile cotton swab.
-
Well Creation: Create wells of a specific diameter (e.g., 6-8 mm) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound at a specific concentration into each well. Also, add the positive and negative controls to separate wells on the same plate.
-
Pre-diffusion: Allow the plates to stand for a period (e.g., 1-2 hours) at room temperature to permit the diffusion of the compounds into the agar.
-
Incubation: Incubate the plates under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
Data Analysis: A larger zone of inhibition indicates greater antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compounds.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a classic in vivo assay to screen for acute anti-inflammatory activity.
Materials:
-
Rats or mice
-
Carrageenan solution (1% w/v in sterile saline)
-
Novel quinazolinone derivatives (test compounds)
-
Positive control (e.g., Indomethacin or Diclofenac)
-
Vehicle (solvent for compounds)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compounds, positive control, and vehicle to different groups of animals via an appropriate route (e.g., oral or intraperitoneal) at a specific time before carrageenan injection (e.g., 30-60 minutes).
-
Induction of Edema: Inject a defined volume (e.g., 0.1 mL) of the carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage inhibition of edema is calculated for each group using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological screening of quinazolinone scaffolds.
Caption: Workflow for anticancer activity screening using the MTT assay.
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazolinone derivatives.
Caption: The role of COX-2 in the inflammatory cascade and its inhibition by quinazolinone derivatives.
This guide serves as a foundational resource for researchers engaged in the screening and development of novel quinazolinone-based therapeutics. The provided data, protocols, and visual aids are intended to streamline experimental design and data interpretation, ultimately accelerating the journey from scaffold discovery to clinical application.
References
- 1. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In Silico Prediction of 6,7-Dihydroxyquinazolin-4(3H)-one Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This technical guide outlines a comprehensive in silico workflow for the prediction of the bioactivity of a specific derivative, 6,7-Dihydroxyquinazolin-4(3H)-one. While specific experimental data for this compound is limited, this document leverages established computational methodologies applied to the broader class of quinazolinones to propose a robust predictive strategy. This guide provides detailed protocols for virtual screening, molecular docking, ADMET prediction, and molecular dynamics simulations, supplemented by illustrative diagrams and tabulated data summaries to facilitate understanding and application by researchers in drug discovery and development.
Introduction to this compound and In Silico Bioactivity Prediction
This compound is a heterocyclic organic compound belonging to the quinazolinone class.[4][5][6] The core quinazolinone structure is a fusion of a benzene ring and a pyrimidine ring.[7] Modifications to the substitutions on this core structure can significantly alter the biological activity of the resulting compounds.[7] Various quinazolinone derivatives have been investigated for their potential as therapeutic agents, targeting a range of proteins and pathways.[8][9][10][11]
In silico bioactivity prediction encompasses a suite of computational techniques used to forecast the biological effects of chemical compounds. These methods are instrumental in modern drug discovery, enabling the rapid and cost-effective screening of large compound libraries, prioritization of candidates for experimental testing, and elucidation of potential mechanisms of action. For this compound, an in silico approach can help to identify likely biological targets and predict its pharmacokinetic and pharmacodynamic properties, thereby guiding further experimental validation.
Proposed In Silico Prediction Workflow
The following workflow outlines a systematic approach to predict the bioactivity of this compound.
Caption: In Silico Bioactivity Prediction Workflow for this compound.
Data Presentation: Predicted Bioactivities and Physicochemical Properties
Based on in silico studies of various quinazolinone derivatives, a range of potential biological activities can be hypothesized for this compound. The following tables summarize potential activities and predicted physicochemical properties relevant to drug-likeness.
Table 1: Potential Biological Activities of Quinazolinone Derivatives Identified in In Silico Studies
| Predicted Biological Activity | Potential Molecular Target | Reference Studies |
| Anticancer | PARP-1, COX-2, AKT1, EGFR-TK, HDAC6 | [8][9][10][11][12][13][14] |
| Anti-inflammatory | Cyclooxygenase (COX-2) | [1][9] |
| Antiviral | Picornavirus-related proteins | [15] |
| Anticoagulant | Factor Xa | [16] |
| Antidiabetic | Glucokinase | [17] |
| Neuroprotective | Cholinesterase | [7] |
| Antimicrobial | DNA Gyrase, Topoisomerase IV | [18] |
Table 2: Predicted Physicochemical and ADMET Properties (Exemplary)
| Property | Predicted Value Range for Quinazolinones | Significance |
| Molecular Weight | < 500 Da | Drug-likeness (Lipinski's Rule)[16] |
| LogP | < 5 | Lipophilicity and solubility (Lipinski's Rule)[16] |
| Hydrogen Bond Donors | < 5 | Membrane permeability (Lipinski's Rule)[16] |
| Hydrogen Bond Acceptors | < 10 | Membrane permeability (Lipinski's Rule)[16] |
| Mutagenicity | Predicted to be absent | Safety and toxicity[15] |
| Carcinogenicity | Predicted to be absent | Safety and toxicity[15] |
| CNS Permeability | Variable | Potential for CNS-acting drugs[7] |
Experimental Protocols
This section details the methodologies for the key in silico experiments outlined in the workflow.
Ligand and Target Preparation
-
Ligand Preparation:
-
The 2D structure of this compound is obtained from a chemical database (e.g., PubChem, ChemicalBook).[6][19]
-
The 2D structure is converted to a 3D structure using software such as Open Babel or ChemDraw.
-
The 3D structure undergoes energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
Appropriate protonation states at physiological pH (7.4) are assigned.
-
-
Target Identification and Preparation:
-
Potential protein targets are identified through literature review of similar quinazolinone derivatives and by searching biological databases (e.g., PDB, ChEMBL). Targets such as COX-2, PARP-1, and AKT1 are strong candidates based on existing research.[8][9][10][11]
-
The 3D crystal structure of the selected target protein is downloaded from the Protein Data Bank (PDB).
-
The protein structure is prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to amino acid residues.
-
Molecular Docking
-
Active Site Definition: The binding site of the target protein is defined. This is typically the location of the co-crystallized ligand in the PDB structure or a site predicted by pocket-finding algorithms.
-
Docking Simulation:
-
Molecular docking software (e.g., AutoDock, Glide, GOLD) is used to predict the binding conformation of this compound within the active site of the target protein.
-
The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.
-
-
Scoring and Ranking:
-
A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each predicted pose.
-
The poses are ranked based on their docking scores, with lower scores generally indicating more favorable binding.
-
In Silico ADMET Prediction
-
Property Calculation: Various online tools and software packages (e.g., SwissADME, preADMET) are used to calculate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.[17]
-
Analysis: The predicted properties are analyzed to assess the drug-likeness of the compound, including its oral bioavailability, potential for toxicity, and metabolic stability.[15][18] This includes evaluating compliance with Lipinski's rule of five.[16][17]
Molecular Dynamics Simulation
-
System Setup: The top-ranked protein-ligand complex from molecular docking is placed in a simulation box with explicit solvent (water molecules) and ions to mimic physiological conditions.
-
Simulation: A molecular dynamics simulation is run for a specified period (e.g., 100 ns) to observe the dynamic behavior of the complex over time.[9]
-
Analysis: The stability of the protein-ligand interaction is assessed by analyzing trajectories, root-mean-square deviation (RMSD), and root-mean-square fluctuation (RMSF). The binding free energy can also be calculated using methods like MM/PBSA to provide a more accurate estimation of binding affinity.
Signaling Pathway Visualization
Based on the potential anticancer activity of quinazolinone derivatives, the AKT signaling pathway is a relevant pathway to visualize, as some derivatives have shown potential inhibitory effects on AKT.[10][11]
Caption: Potential Inhibition of the AKT Signaling Pathway by this compound.
Conclusion
This technical guide presents a comprehensive in silico strategy for predicting the bioactivity of this compound. By leveraging established computational methods and data from related quinazolinone derivatives, researchers can generate robust hypotheses regarding the compound's potential biological targets, mechanism of action, and pharmacokinetic profile. The outlined workflow, from ligand preparation to molecular dynamics, provides a clear path for the computational evaluation of this and other novel chemical entities. The insights gained from these in silico studies are invaluable for guiding subsequent experimental validation and accelerating the drug discovery process. It is important to emphasize that in silico predictions should always be confirmed through in vitro and in vivo experiments.
References
- 1. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actinoquinazolinone, a New Quinazolinone Derivative from a Marine Bacterium Streptomyces sp. CNQ-617, Suppresses the Motility of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound [sobekbio.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound CAS#: 16064-15-6 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 6,7-Diethoxyquinazolin-4(3H)-one | Research Compound [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. This compound | 16064-15-6 [chemicalbook.com]
Tautomerism in 6,7-Dihydroxyquinazolin-4(3H)-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the tautomeric phenomena in 6,7-Dihydroxyquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. As a privileged scaffold, particularly in the development of tyrosine kinase inhibitors, a thorough understanding of its structural dynamics is paramount. This document elucidates the potential tautomeric forms, discusses their predicted relative stabilities based on established chemical principles, and provides detailed experimental and computational protocols for their characterization. Quantitative data for analogous compounds are presented to offer a comparative framework. Furthermore, this guide visualizes the tautomeric equilibria, analytical workflows, and a key biological signaling pathway using Graphviz diagrams to facilitate a deeper understanding for researchers in drug discovery and development.
Introduction to Tautomerism in Quinazolinones
The 4(3H)-quinazolinone scaffold is a cornerstone in the synthesis of numerous biologically active compounds.[1][2] Its chemical behavior and therapeutic efficacy are critically influenced by tautomerism—a form of structural isomerism involving the migration of a proton.[3] In the parent 4(3H)-quinazolinone, the principal equilibrium is the lactam-lactim tautomerism, an interconversion between the amide-like (lactam) and enol-like (lactim) forms.[3] It is well-established through X-ray crystallography, spectroscopic methods, and computational studies that the lactam form is predominantly favored in both the solid state and in most solution environments.[3][4]
The introduction of hydroxyl groups at the 6 and 7 positions, as in this compound, introduces additional complexity to its tautomeric landscape. Beyond the fundamental lactam-lactim equilibrium of the core, the dihydroxy-substituted benzene ring allows for the possibility of keto-enol and phenol-quinone type tautomerism. Understanding the predominant tautomeric form is crucial as it dictates the molecule's hydrogen bonding patterns, polarity, and three-dimensional shape, which are all critical determinants of its interaction with biological targets.
Potential Tautomeric Forms of this compound
While specific experimental data for this compound is not extensively available in the reviewed literature, we can postulate the most probable tautomeric forms based on fundamental principles of organic chemistry. The primary equilibrium is expected to be between the canonical dihydroxy-lactam form and several other potential isomers.
-
Tautomer A (6,7-Dihydroxy-4-oxo Lactam): This is the most commonly depicted form and, based on data from the parent quinazolinone, is predicted to be the most stable tautomer. The amide group within the heterocyclic ring confers significant stability.
-
Tautomer B (4,6,7-Trihydroxy Lactim): This form arises from the enolization of the C4-carbonyl group. For the unsubstituted quinazolinone, this lactim form is significantly less stable than the lactam.
-
Tautomer C and D (Quinone-like Tautomers): The presence of the catechol-like dihydroxy moiety on the benzene ring allows for proton migration to generate quinone-like structures. These forms would result in a significant disruption of the aromaticity of the benzene ring and are therefore expected to be of higher energy.
The equilibrium between these forms can be influenced by factors such as solvent polarity, pH, and temperature.[5]
Figure 1: Postulated tautomeric equilibria for this compound.
Quantitative Analysis of Tautomeric Equilibrium
Computational Data on Analogous Systems
Density Functional Theory (DFT) calculations are a powerful tool for estimating the relative energies of tautomers.[6][7] A study on 4-hydroxyquinazoline isomers highlights the significant stability of the 4(3H)-quinazolinone (lactam) form.
| Tautomer of 4-Hydroxyquinazoline | Relative Energy (ΔE, kcal/mol) in Gas Phase |
| 4(3H)-Quinazolinone (Lactam) | 0.00 |
| 4-Hydroxyquinazoline (Lactim) | +8.5 |
| Other Isomers | > +20 |
| Data adapted from DFT calculations on the parent 4-hydroxyquinazoline scaffold. It is anticipated that 6,7-dihydroxy substitution would follow a similar trend of lactam form predominance, though the precise energy differences would vary. |
Experimental Protocols for Tautomer Analysis
The characterization and quantification of tautomeric forms in solution primarily rely on spectroscopic methods, with Nuclear Magnetic Resonance (NMR) being the most definitive.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-invasive technique that can provide detailed structural information and allow for the quantification of different tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.[8][9]
Detailed Protocol for ¹H NMR Analysis:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube. The choice of solvent is critical as it can significantly influence the position of the tautomeric equilibrium.[3]
-
-
Instrument Setup:
-
Utilize a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion.
-
Shim the magnetic field to ensure high homogeneity.
-
Set the probe temperature as required. Temperature can affect both the equilibrium position and the rate of tautomer interconversion.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1), typically 5 times the longest T₁ of the protons of interest, to allow for full magnetization recovery, which is crucial for accurate signal integration.
-
Acquire an adequate number of scans to obtain a high signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.
-
Identify distinct, well-resolved signals unique to each tautomer. Key signals to monitor would be the N-H proton of the lactam, the O-H protons of the lactim and phenol groups, and aromatic protons which may have slightly different chemical shifts in each tautomeric form.
-
Carefully integrate the area under the signals corresponding to each tautomer.
-
Calculate the molar ratio by normalizing the integral values based on the number of protons each signal represents. The equilibrium constant (KT) can then be determined.
-
Figure 2: Workflow for NMR-based determination of tautomer ratios.
Computational Chemistry Protocol
DFT calculations can provide theoretical predictions of tautomer stabilities.[10][11]
Detailed Protocol for DFT Calculations:
-
Structure Building:
-
Construct the 3D structures of all potential tautomers of this compound using molecular modeling software.
-
-
Geometry Optimization and Frequency Calculation:
-
Perform geometry optimization for each tautomer to find its lowest energy conformation. A common and reliable method is the B3LYP functional with a basis set such as 6-311++G(d,p).[12]
-
Conduct frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).
-
-
Solvation Modeling:
-
To simulate solution-phase conditions, apply a continuum solvation model, such as the Polarizable Continuum Model (PCM), using the dielectric constant of the solvent of interest.
-
-
Energy Analysis:
-
Compare the calculated Gibbs free energies of the different tautomers. The tautomer with the lowest Gibbs free energy is predicted to be the most stable under the calculated conditions. The relative free energies can be used to estimate the equilibrium constant (ΔG = -RTlnKT).
-
Biological Relevance: Inhibition of EGFR Signaling Pathway
The 6,7-disubstituted quinazolinone scaffold is a well-established pharmacophore in the design of tyrosine kinase inhibitors (TKIs).[13][14] Specifically, derivatives with alkoxy groups at the 6 and 7 positions are known to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[15][16][17][18][19][20] The binding of these inhibitors to the ATP-binding site of the EGFR kinase domain blocks the downstream signaling cascade that promotes cell proliferation, survival, and angiogenesis.
The tautomeric form of this compound is critical for its interaction with the EGFR active site, as the arrangement of hydrogen bond donors and acceptors determines the binding mode and affinity. The predominant lactam form presents a specific set of interaction points that are complementary to the hinge region of the EGFR kinase domain.
References
- 1. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4(3 H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of thermodynamic parameters of tautomerization in gas phase by mass spectrometry and DFT calculations: Keto-enol versus nitrile-ketenimine equilibria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]
- 12. jocpr.com [jocpr.com]
- 13. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. brieflands.com [brieflands.com]
- 16. Design, Synthesis and Antitumor Activities of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors [jstage.jst.go.jp]
- 17. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Scaffold: A Technical Guide to Quinazolinone Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazolinone scaffold, a fused heterocyclic system of benzene and pyrimidine rings, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its remarkable structural versatility and ability to interact with a multitude of biological targets have rendered it a "privileged structure" in drug discovery.[3] This technical guide provides an in-depth review of the synthesis, pharmacological activities, and structure-activity relationships of quinazolinone derivatives, with a focus on their applications as anticancer, antimicrobial, and anti-inflammatory agents. Detailed experimental protocols for key synthetic and biological evaluation methods are provided, alongside visualizations of critical signaling pathways to facilitate a deeper understanding of their mechanisms of action.
The Quinazolinone Core and its Significance
Quinazolinone exists in two primary isomeric forms: 2(1H)-quinazolinone and 4(3H)-quinazolinone, with the latter being more common in medicinally active compounds. The numbering of the quinazolinone ring system is crucial for understanding structure-activity relationships. The inherent chemical features of the quinazolinone nucleus, including its aromaticity and the presence of nitrogen atoms capable of hydrogen bonding, contribute to its ability to bind to various enzymes and receptors.[4]
Synthesis of Quinazolinone Derivatives
The synthesis of the quinazolinone core and its derivatives can be achieved through various classical and modern synthetic methodologies. Key starting materials often include anthranilic acid or its derivatives.[2][5]
General Synthetic Strategies
A variety of synthetic routes have been developed for the preparation of quinazolinone derivatives, including microwave-assisted synthesis, one-pot multicomponent reactions, and metal-catalyzed cyclizations.[1] These methods offer advantages in terms of reaction time, yield, and environmental impact.
Pharmacological Activities
Quinazolinone derivatives exhibit a broad spectrum of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
The anticancer potential of quinazolinone derivatives is one of the most extensively studied areas. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including targeting key signaling pathways involved in cell growth and survival.
A significant number of quinazolinone-based anticancer agents function as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cancer cell proliferation, survival, and metastasis.[6][7] Overexpression or mutation of EGFR is common in many cancers.[6] Quinazolinone derivatives can bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[8]
Certain quinazolinone derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division.[9][10] By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis.[10][11]
The following table summarizes the in vitro cytotoxic activity of representative quinazolinone derivatives against various cancer cell lines.
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| I | -H | -phenyl | -H | HeLa | 1.85 | [12] |
| II | -H | -phenyl | -H | MDA-MB-231 | 2.81 | [12] |
| III | -H | -propyl | -phenyl | Jurkat | 1.9 | [6] |
| IV | -H | -propyl | -phenyl | NB4 | 49.4 | [6] |
| V | -NO2 | -H | 6-(4-amino-3-methylphenoxy)quinoxaline-2,3(1H,4H)-dione | HeLa | 10 | [9] |
Antimicrobial Activity
Quinazolinone derivatives have emerged as a promising class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi.[1] Their mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.[3]
SAR studies have revealed that the antimicrobial activity of quinazolinone derivatives is significantly influenced by the nature and position of substituents on the quinazolinone ring.[1]
-
Position 2: Substitution with a methyl or thiol group is often beneficial for activity.[1]
-
Position 3: The presence of a substituted aromatic ring at this position is crucial for potent antimicrobial effects.[1]
-
Positions 6 and 8: Halogen substitutions (e.g., bromine, chlorine) at these positions can enhance antimicrobial activity.[1][13]
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinazolinone derivatives against common bacterial strains.
| Compound ID | R1 | R2 | R3 | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | Reference |
| VI | -H | -phenyl | -H | ≤0.5 | >16 | [14] |
| VII | -CN | -H | -H | 0.03 | >16 | [14] |
| VIII | -H | -H | -p-chlorophenyl | 0.5 | 3.12 | [3] |
| IX | -H | -H | -p-tolyl | 0.5 | 6.25 | [3] |
| X | -6,8-dibromo | -H | -H | 0.3-1.9 | >10.8 | [15] |
Anti-inflammatory Activity
Quinazolinone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.[12][16]
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[17][18] Some quinazolinone derivatives have been shown to inhibit the activation of the NF-κB pathway, thereby suppressing the production of inflammatory cytokines and enzymes like COX-2 and iNOS.[19]
The following table summarizes the in vivo anti-inflammatory activity of representative quinazolinone derivatives in the carrageenan-induced rat paw edema model.
| Compound ID | R1 | R2 | R3 | Dose (mg/kg) | % Inhibition of Edema | Reference |
| XI | -6-bromo | -methyl | 3-[2'-(2''-(p-chlorophenyl)-4''-oxo-1'',3''-thiazolidin-3''-yl)phenyl] | 50 | 32.5 | [1] |
| XII | -H | -methyl | 2'-(p-chlorobenzylideneamino)phenyl | 50 | 20.4 | [1] |
| XIII | -H | -p-dimethylaminophenyl | -o-methoxyphenyl | 50 | >50 | [16] |
| XIV | -H | -H | -naphthalene | 50 | 19.69 - 59.61 | [16] |
| XV | -6-bromo | -H | -naphthalene | 50 | >50 | [16] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative quinazolinone derivative and for key biological assays.
Synthesis of 2-Phenyl-3-(substituted-aryl)-quinazolin-4(3H)-ones
This protocol describes a general method for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones.
Step 1: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one
-
To a solution of anthranilic acid (0.01 mol) in pyridine (20 mL), add benzoyl chloride (0.012 mol) dropwise with constant stirring in an ice bath.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Pour the reaction mixture into a mixture of crushed ice and concentrated HCl (1:1 v/v).
-
Filter the resulting solid, wash with water, and recrystallize from ethanol to obtain 2-phenyl-4H-3,1-benzoxazin-4-one.
Step 2: Synthesis of 2-Phenyl-3-(substituted-aryl)-quinazolin-4(3H)-one
-
A mixture of 2-phenyl-4H-3,1-benzoxazin-4-one (0.01 mol) and a substituted aniline (0.01 mol) in glacial acetic acid (25 mL) is refluxed for 6-8 hours.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the desired product.
Biological Evaluation Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[18]
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) and incubate for 48-72 hours.[18]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
This method is used to assess the antimicrobial activity of a compound.[20]
-
Prepare Mueller-Hinton agar plates and swab them with a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli).[20]
-
Create wells of a specific diameter in the agar using a sterile borer.
-
Add a defined volume of the test compound solution (at a known concentration) into the wells.
-
Include positive (standard antibiotic) and negative (solvent) controls.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.
This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.[11][21]
-
Administer the test compound or vehicle control to rats orally or intraperitoneally.
-
After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan subcutaneously into the plantar surface of the rat's hind paw to induce inflammation.[11][21]
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.[21]
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Conclusion and Future Perspectives
The quinazolinone scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and diverse pharmacological profile have led to the development of numerous potent lead compounds and clinically approved drugs. The ongoing exploration of novel synthetic methodologies, coupled with a deeper understanding of the molecular mechanisms of action, will undoubtedly pave the way for the discovery of next-generation quinazolinone-based therapeutics. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their efficacy and safety profiles, as well as exploring their potential in emerging therapeutic areas. The strategic application of computational chemistry and structure-based drug design will further accelerate the development of highly selective and potent quinazolinone drug candidates.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Drugs that Destabilize Microtubules [jove.com]
- 12. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, anti-inflammatory and analgesic activity of some new 4(3H)-quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fibrosis-inflammation.com [fibrosis-inflammation.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Synthesis and Anticancer Screening of 6,7-Dihydroxyquinazolin-4(3H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, anticancer activity, and mechanisms of action of 6,7-dihydroxyquinazolin-4(3H)-one derivatives. The protocols detailed below offer practical guidance for the preparation and evaluation of these compounds as potential anticancer agents.
Introduction
Quinazolinone derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects.[1][2] The 6,7-dihydroxy substitution pattern on the quinazolin-4(3H)-one scaffold is of particular interest as it can mimic the catechol moiety present in many biologically active natural products, potentially enhancing interactions with biological targets. This document outlines the synthesis of these derivatives and protocols for screening their anticancer efficacy.
Data Presentation
The anticancer activity of this compound derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The following tables summarize representative quantitative data for these compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| DHQZ-17 | SCC131 (Head and Neck) | 1.75 | [2] |
| MCF7 (Breast) | 2.58 | [2] |
Table 1: In vitro anticancer activity of a potent 6,7-dihydroxy-2,3-dihydroquinazolin-4-one derivative (DHQZ-17).
| Compound Series | Cancer Cell Lines | IC50 Range (µM) | Reference |
| 2,3-Disubstituted Quinazolin-4(3H)-ones | HepG2 (Liver) | 22.76 - 45.41 | [3] |
| A2780 (Ovarian) | 22.76 - >50 | [3] | |
| MDA-MB-231 (Breast) | ~70 - 90 | [3] |
Table 2: General range of anticancer activity for related dihydroquinazolinone derivatives.
Experimental Protocols
Synthesis of this compound Derivatives
A common and effective method for the synthesis of this compound derivatives involves a two-step process: the synthesis of a 6,7-dimethoxy precursor followed by demethylation.
Protocol 1: Synthesis of 3-Aryl-6,7-dimethoxyquinazolin-4(3H)-ones [4]
This one-pot synthesis provides a straightforward route to the dimethoxy precursors.
Materials:
-
2-Amino-4,5-dimethoxybenzoic acid
-
Trimethyl orthoformate
-
Substituted anilines
-
Ethanol (absolute)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4,5-dimethoxybenzoic acid (1 equivalent) in absolute ethanol.
-
Add trimethyl orthoformate (1.2 equivalents) and the desired substituted aniline (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 3-aryl-6,7-dimethoxyquinazolin-4(3H)-one.
-
Characterize the final product by NMR, IR, and mass spectrometry.
Protocol 2: Demethylation to 6,7-Dihydroxyquinazolin-4(3H)-ones
Boron tribromide (BBr₃) is a powerful reagent for the cleavage of aryl methyl ethers.
Materials:
-
3-Aryl-6,7-dimethoxyquinazolin-4(3H)-one
-
Boron tribromide (BBr₃) solution in dichloromethane (DCM)
-
Dry dichloromethane (DCM)
-
Methanol
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the 3-aryl-6,7-dimethoxyquinazolin-4(3H)-one (1 equivalent) in dry DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of BBr₃ in DCM (2.5-3 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.
-
Characterize the final product by NMR, IR, and mass spectrometry.
Anticancer Screening Protocols
Protocol 3: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Human cancer cell lines (e.g., SCC131, MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.
Protocol 4: Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (using Annexin V) and loss of membrane integrity (using PI).
Materials:
-
Human cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat the cancer cells with the test compounds at their IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. The cell population can be differentiated into viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 5: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Human cancer cell lines
-
Test compounds
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat the cells with the test compounds at their IC50 concentrations for a specified time.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20 °C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry. The percentage of cells in each phase of the cell cycle can be quantified using appropriate software.
Mandatory Visualizations
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. DHQZ-17, a potent inhibitor of the transcription factor HNF4A, suppresses tumorigenicity of head and neck squamous cell carcinoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatocyte nuclear factor 4-Alpha: a key regulator in liver carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anticancer Assay of 6,7-Dihydroxyquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the in vitro anticancer properties of 6,7-Dihydroxyquinazolin-4(3H)-one. The protocols outlined below detail standard methodologies for assessing cytotoxicity, induction of apoptosis, and effects on the cell cycle. Due to the limited publicly available data on the specific biological activities of this compound, the quantitative data presented herein is illustrative and serves as a template for data organization and presentation.
Introduction
Quinazolinone derivatives are a significant class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including potent anticancer effects.[1][2] Many quinazolinone-based compounds function as inhibitors of key signaling molecules crucial for cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[3][4] The core structure of this compound suggests its potential as an anticancer agent, necessitating a thorough in vitro evaluation to determine its efficacy and mechanism of action.
This document provides detailed protocols for a panel of in vitro assays to characterize the anticancer profile of this compound, including:
-
Cytotoxicity Assays (MTT and SRB) to determine the half-maximal inhibitory concentration (IC50).
-
Apoptosis Assay (Annexin V-FITC/PI Staining) to quantify the induction of programmed cell death.
-
Cell Cycle Analysis (Propidium Iodide Staining) to investigate the effects on cell cycle progression.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
This table summarizes the hypothetical IC50 values of this compound against a panel of human cancer cell lines after 48 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) [Hypothetical] |
| MCF-7 | Breast Adenocarcinoma | 15.5 |
| HeLa | Cervical Cancer | 22.1 |
| A549 | Lung Carcinoma | 18.9 |
| HCT116 | Colon Carcinoma | 25.3 |
| PC-3 | Prostate Cancer | 30.8 |
Experimental Protocols
Cell Viability Assay (MTT Protocol)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549, HCT116, PC-3)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Principle: This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains late apoptotic and necrotic cells.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI solution and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC is detected in the FL1 channel and PI in the FL2 channel.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis
Principle: This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
Cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The PI fluorescence will indicate the DNA content.
-
Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro anticancer evaluation of this compound.
Hypothetical Signaling Pathway
Many quinazolinone derivatives are known to target receptor tyrosine kinase pathways.[3][4] A plausible, though hypothetical, mechanism for this compound could involve the inhibition of the EGFR signaling cascade, leading to downstream effects on cell proliferation and survival.
Caption: Hypothetical EGFR signaling pathway inhibition by this compound.
References
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial and Antifungal Screening of 6,7-Dihydroxyquinazolin-4(3H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preliminary in vitro evaluation of 6,7-dihydroxyquinazolin-4(3H)-one analogs for their antimicrobial and antifungal properties. The following protocols and data presentation formats are designed to ensure reproducibility and facilitate comparative analysis.
Introduction
Quinazolinone scaffolds are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and antifungal effects.[1][[“]][3] The emergence of multidrug-resistant microbial and fungal strains necessitates the discovery of novel therapeutic agents. This document outlines the screening protocols to determine the efficacy of newly synthesized this compound analogs against a panel of pathogenic bacteria and fungi. The primary assays described are the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) against bacteria and the Agar Well Diffusion Method for assessing antifungal activity.
Data Presentation
Quantitative data from the antimicrobial and antifungal screening of this compound analogs should be summarized for clear comparison. While specific data for 6,7-dihydroxy analogs are not widely available in the public domain, the following tables present representative data for closely related 6,7-dimethoxyquinazoline derivatives to serve as a template. Researchers should replace this with their experimental findings.
Table 1: Minimum Inhibitory Concentration (MIC) of 6,7-Dimethoxyquinazolin-4(3H)-one Analogs against Bacterial Strains
| Analog ID | Gram-positive Bacteria | Gram-negative Bacteria |
| Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Bacillus subtilis (ATCC 6633) MIC (µg/mL) | |
| Analog A | 6.25 | 12.5 |
| Analog B | 3.12 | 6.25 |
| Analog C | 12.5 | 25 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
Table 2: Zone of Inhibition of this compound Analogs against Fungal Strains
| Analog ID | Candida albicans (ATCC 90028) Zone of Inhibition (mm) | Aspergillus niger (ATCC 16404) Zone of Inhibition (mm) |
| Analog D | 18 | 15 |
| Analog E | 22 | 19 |
| Analog F | 15 | 12 |
| Fluconazole (Control) | 25 | 21 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Antimicrobial Screening using Broth Microdilution Method (MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC) of the test compounds against selected bacterial strains.
Materials:
-
Test this compound analogs
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (DMSO or appropriate solvent)
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
Prepare a stock solution of each analog in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate to create a range of concentrations.
-
-
Assay Setup:
-
In a sterile 96-well microtiter plate, add 100 µL of CAMHB to all wells.
-
Transfer 100 µL of the diluted test compounds to the corresponding wells in the first row.
-
Perform serial dilutions by transferring 100 µL from the first row to the second, and so on, discarding the final 100 µL from the last row.
-
Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control wells.
-
Include a positive control (antibiotic) and a negative control (solvent) in separate rows.
-
The final volume in each well will be 200 µL.
-
-
Incubation and Reading:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Protocol 2: Antifungal Screening using Agar Well Diffusion Method
This method assesses the antifungal activity of the test compounds by measuring the zone of growth inhibition.
Materials:
-
Test this compound analogs
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Sabouraud Dextrose Agar (SDA)
-
Sterile Petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Positive control antifungal (e.g., Fluconazole)
-
Negative control (DMSO or appropriate solvent)
Procedure:
-
Preparation of Fungal Inoculum:
-
For yeast (Candida albicans), prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
For molds (Aspergillus niger), prepare a spore suspension from a mature culture on SDA and adjust the concentration.
-
-
Plate Preparation:
-
Pour molten SDA into sterile Petri dishes and allow it to solidify.
-
Aseptically spread a lawn of the fungal inoculum evenly over the surface of the agar.
-
-
Well Creation and Sample Addition:
-
Using a sterile cork borer, create wells of uniform diameter in the seeded agar plates.
-
Add a fixed volume (e.g., 100 µL) of each test analog solution (at a specific concentration) into separate wells.
-
Add the positive and negative controls to their respective wells.
-
-
Incubation and Measurement:
-
Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds into the agar.
-
Incubate the plates at an appropriate temperature (e.g., 30-35°C) for 24-48 hours for yeast and up to 72 hours for molds.
-
Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and potential mechanisms of action for the antimicrobial and antifungal activity of this compound analogs.
Caption: Experimental workflow for antimicrobial and antifungal screening.
Caption: Proposed antibacterial mechanism of action.[4][5][6]
Caption: Postulated antifungal mechanism of action.
References
- 1. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Quinazolinones Active against Multidrug‐Resistant Mycobacterium Tuberculosis: Synthesis, Antimicrobial Evaluation, and in Silico Exploration of Penicillin‐Binding Protein 1A as a Potential Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Quinazolinone Allosteric Inhibitor of PBP 2a Synergizes with Piperacillin and Tazobactam against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating the Antioxidant Potential of Polyphenolic Quinazolinones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the evaluation of the antioxidant potential of novel polyphenolic quinazolinone compounds. This document outlines detailed protocols for various in vitro antioxidant assays and provides a framework for data presentation and interpretation.
Introduction
Quinazolinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3] When functionalized with polyphenolic moieties, these derivatives often exhibit enhanced antioxidant properties.[1][2][3] The evaluation of this antioxidant potential is a critical step in the development of new therapeutic agents for diseases associated with oxidative stress, such as cancer, cardiovascular diseases, and neurodegenerative disorders.[3] This guide details robust and reproducible methods for assessing the antioxidant capacity of polyphenolic quinazolinones.
Data Presentation
Quantitative data from antioxidant assays should be summarized in clear, structured tables to facilitate comparison between different compounds and with standard antioxidants. Key parameters to report include:
-
IC50 Values (μM or μg/mL): The concentration of the compound required to scavenge 50% of the free radicals. Lower IC50 values indicate higher antioxidant activity.
-
Percentage Inhibition (%): The percentage of free radical scavenging at a specific concentration of the compound.
-
Trolox Equivalent Antioxidant Capacity (TEAC): The antioxidant capacity of a compound expressed as equivalents of Trolox, a water-soluble vitamin E analog.[4]
-
Ferric Reducing Antioxidant Power (FRAP): The ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Cupric Reducing Antioxidant Capacity (CUPRAC): The capacity of a compound to reduce cupric ions (Cu²⁺) to cuprous ions (Cu⁺).[4]
Table 1: Example of Data Summary for Radical Scavenging Activity
| Compound | DPPH IC50 (μM) | ABTS IC50 (μM) | NO Scavenging IC50 (μM) |
| Quinazolinone A | 15.2 ± 1.3 | 8.9 ± 0.7 | 25.4 ± 2.1 |
| Quinazolinone B | 22.5 ± 2.0 | 12.1 ± 1.1 | 38.1 ± 3.5 |
| Ascorbic Acid | 10.8 ± 0.9 | 6.5 ± 0.5 | 18.7 ± 1.6 |
| Trolox | 12.1 ± 1.1 | 7.2 ± 0.6 | 20.3 ± 1.9 |
Table 2: Example of Data Summary for Reducing Power Assays
| Compound | FRAP Value (mM Fe²⁺/mg) | CUPRAC Value (μmol Trolox/g) |
| Quinazolinone A | 1.8 ± 0.1 | 1250 ± 98 |
| Quinazolinone B | 1.2 ± 0.1 | 980 ± 75 |
| Ascorbic Acid | 2.5 ± 0.2 | 1800 ± 150 |
| Trolox | 2.1 ± 0.2 | 1500 ± 120 |
Experimental Protocols
Detailed methodologies for key antioxidant assays are provided below. It is crucial to include positive controls (e.g., Ascorbic Acid, Trolox) in all experiments for comparison.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[5]
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.[6]
-
Prepare various concentrations of the test compounds and standard antioxidants in methanol.
-
In a 96-well plate, add 100 μL of the DPPH solution to 100 μL of each sample concentration.[6]
-
Incubate the plate in the dark at room temperature for 30 minutes.[6]
-
Measure the absorbance at 517 nm using a microplate reader.[6][7]
-
A blank containing only methanol and a control containing DPPH solution and methanol are also required.
-
Calculate the percentage of scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[5]
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Protocol:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.[8]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[8]
-
Dilute the ABTS•+ stock solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
Prepare various concentrations of the test compounds and standard antioxidants.
-
In a 96-well plate, add 190 μL of the diluted ABTS•+ solution to 10 μL of each sample concentration.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.[1]
-
Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.
Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of the antioxidant enzyme SOD, which catalyzes the dismutation of the superoxide anion radical (O₂⁻) into molecular oxygen and hydrogen peroxide.
Protocol:
-
This assay can be performed using commercially available kits which typically rely on a water-soluble tetrazolium salt (WST-1) that produces a water-soluble formazan dye upon reduction by superoxide anions.
-
The rate of formazan dye formation is linearly related to the xanthine oxidase (XO) activity and is inhibited by SOD.
-
Prepare cell or tissue lysates according to the kit manufacturer's instructions.
-
In a 96-well plate, add the sample, WST working solution, and enzyme working solution (containing xanthine oxidase).
-
Initiate the reaction by adding the substrate (e.g., xanthine).
-
Incubate at 37°C for 20-30 minutes.
-
Measure the absorbance at 450 nm.[10]
-
The SOD activity is determined by the degree of inhibition of the formazan dye formation.
Catalase (CAT) Activity Assay
This assay measures the activity of catalase, an enzyme that catalyzes the decomposition of hydrogen peroxide (H₂O₂) to water and oxygen.
Protocol:
-
Commercially available kits are recommended for this assay.[11] A common method involves the reaction of catalase with methanol in the presence of H₂O₂ to produce formaldehyde.[11]
-
The formaldehyde is then measured colorimetrically with a chromogen such as Purpald (4-amino-3-hydrazino-5-mercapto-1,2,4-triazole).[11][12]
-
Prepare cell or tissue lysates as per the kit's protocol.[13]
-
In a 96-well plate, add the sample, assay buffer, methanol, and H₂O₂.
-
Incubate at room temperature for 20 minutes.
-
Terminate the reaction and add the chromogen and oxidizing agent.
-
Incubate for a further 10-20 minutes.
-
Measure the absorbance at 540-550 nm.[12]
-
The catalase activity is proportional to the intensity of the color produced.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of antioxidants to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells.[14][15][16]
Protocol:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well black plate with a clear bottom and culture until they reach confluence.[17]
-
Wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with various concentrations of the test compounds or standard (e.g., quercetin) along with the DCFH-DA probe for 1 hour.[14][17]
-
Wash the cells again to remove the extracellular compounds and probe.
-
Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to all wells.[17]
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.[14]
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
The CAA value is calculated as the percentage reduction of the AUC of the sample compared to the control.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for evaluating the antioxidant potential of polyphenolic quinazolinones.
Signaling Pathways Modulated by Polyphenols
Polyphenols are known to exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and inflammatory mediators.[18]
Caption: Potential signaling pathways modulated by polyphenolic quinazolinones to exert antioxidant effects.
References
- 1. Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H)-one: Synthesis and In Vitro Activities Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ymerdigital.com [ymerdigital.com]
- 6. researchgate.net [researchgate.net]
- 7. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 9. cosmobiousa.com [cosmobiousa.com]
- 10. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mmpc.org [mmpc.org]
- 12. 3hbiomedical.com [3hbiomedical.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. zen-bio.com [zen-bio.com]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. kamiyabiomedical.com [kamiyabiomedical.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols: 6,7-Dihydroxyquinazolin-4(3H)-one as a Versatile Scaffold for Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of the 6,7-dihydroxyquinazolin-4(3H)-one scaffold in the design and development of potent kinase inhibitors, with a particular focus on Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). This document includes detailed experimental protocols for key assays, quantitative data on inhibitor potency, and visualizations of relevant signaling pathways and experimental workflows.
The this compound core, a catechol-containing privileged structure, offers significant potential for developing targeted kinase inhibitors. The dihydroxy substitution at the 6 and 7 positions of the quinazolinone ring provides key hydrogen bond donor and acceptor sites, facilitating strong interactions within the ATP-binding pocket of various kinases. While direct experimental data on a wide range of this compound derivatives is emerging, extensive research on the closely related 6,7-dimethoxyquinazoline scaffold provides a strong rationale for its potential and serves as a valuable reference for structure-activity relationship (SAR) studies.[1][2] Computational studies have further supported the potential of '4-aminoquinazoline-6, 7-diol' derivatives as effective EGFR inhibitors.[3]
Data Presentation: Kinase Inhibitory Activity
The following tables summarize the in vitro kinase inhibitory activities (IC50 values) of representative kinase inhibitors based on the 6,7-disubstituted quinazolin-4(3H)-one scaffold. It is important to note that many of the potent inhibitors identified to date feature 6,7-dimethoxy substitutions, which serve as a strong surrogate for the potential of the 6,7-dihydroxy scaffold.
Table 1: EGFR Kinase Inhibitory Activity of 6,7-Disubstituted Quinazolinone Derivatives
| Compound ID | R Group at N3 | R' Group at C4 | Target Kinase | IC50 (nM) | Reference |
| Compound 1 | -CH2-Aryl | 3-ethynyl-anilino | EGFR (WT) | 11.66 | [4] |
| Compound 2 | -CH2-Aryl | 3-chloro-4-fluoro-anilino | EGFR (WT) | 12.01 | [4] |
| Compound 3 | -CH2-Aryl | 3-chloro-4-fluoro-anilino | EGFR (T790M) | 20.08 | [4] |
| Gefitinib | - | 3-chloro-4-fluoro-anilino | EGFR (WT) | 14.75 | [4] |
| Erlotinib | - | 3-ethynyl-anilino | EGFR (WT) | 23.22 | [4] |
Note: The core scaffold for the compounds listed above is 6,7-dimethoxyquinazolin-4(3H)-one.
Table 2: VEGFR-2 Kinase Inhibitory Activity of 6,7-Disubstituted Quinazolinone Derivatives
| Compound ID | R Group at C4 | Target Kinase | IC50 (µM) | Reference |
| Compound 14b | 4-anilino bearing diarylamide | VEGFR-2 | 0.016 | [2] |
| Sorafenib | - | VEGFR-2 | 0.021 | [5] |
| Compound SQ2 | 4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide | VEGFR-2 | 0.014 | [6] |
| Cabozantinib | - | VEGFR-2 | 0.0045 | [6] |
Note: The core scaffold for the compounds listed above is 6,7-dimethoxyquinazoline.
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
Experimental Protocols
Protocol 1: Synthesis of 6,7-Dimethoxy-4(3H)-quinazolinone (Precursor to 6,7-Dihydroxy)
This protocol describes a common method for the synthesis of the 6,7-dimethoxy precursor, which can subsequently be demethylated to yield the 6,7-dihydroxy scaffold.
Materials:
-
Methyl 4,5-dimethoxyanthranilate
-
Formamide
-
Phosphorous oxychloride
-
Dimethylformamide (DMF)
-
Concentrated ammonium hydroxide
-
Ethanol
-
Diethyl ether
Procedure:
-
Step 1: Formation of the formamidinium salt.
-
To a cold (0-10 °C) solution of dimethylformamide (DMF), add phosphorous oxychloride dropwise with stirring.
-
To this solution, add a solution of methyl 4,5-dimethoxyanthranilate in DMF dropwise, maintaining the temperature below 10 °C.
-
Allow the resulting suspension to warm to room temperature.
-
-
Step 2: Cyclization to form 6,7-dimethoxy-4(3H)-quinazolinone.
-
Pour the suspension from Step 1 slowly into a well-stirred, concentrated ammonium hydroxide solution.
-
Cool the resulting mixture to 0 °C and filter the precipitate.
-
Wash the solid with water, followed by ethanol and diethyl ether.
-
Dry the solid under vacuum to yield 6,7-dimethoxy-4(3H)-quinazolinone.
-
For the synthesis of various derivatives, the precursor can be further modified, for example, by chlorination at the 4-position followed by nucleophilic substitution with an appropriate aniline.
Protocol 2: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a luminescent-based assay to measure the inhibition of EGFR kinase activity by test compounds.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in kinase buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the EGFR enzyme and substrate in kinase buffer.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiate Kinase Reaction: Add 5 µL of ATP solution in kinase buffer to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: Cell-Based VEGFR-2 Inhibition Assay (Cell Proliferation - MTT Assay)
This protocol measures the effect of test compounds on the proliferation of human umbilical vein endothelial cells (HUVECs), which is dependent on VEGFR-2 signaling.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant human VEGF
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipettes
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000 cells/well in EGM-2 medium and incubate overnight.
-
Serum Starvation: Replace the medium with a basal medium containing a low percentage of FBS (e.g., 0.5%) and incubate for 4-6 hours.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the low-serum medium.
-
Add the diluted compounds to the respective wells.
-
Add recombinant human VEGF to all wells (except for the negative control) to a final concentration of 20 ng/mL to stimulate proliferation.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each compound concentration relative to the VEGF-stimulated control.
-
Determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.
-
These application notes and protocols provide a framework for the exploration of this compound as a promising scaffold for the development of novel kinase inhibitors. The provided data and methodologies can guide researchers in the design, synthesis, and evaluation of new chemical entities targeting key kinases involved in cancer and other diseases.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Cytotoxicity of 6,7-Dihydroxyquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the in vitro cytotoxic effects of 6,7-Dihydroxyquinazolin-4(3H)-one. The protocols outlined herein describe standard methodologies for determining cell viability and cytotoxicity and are applicable across various cancer cell lines. While specific cytotoxic data for this compound is not extensively available in the current literature, the information provided is based on the well-established cytotoxic potential of the broader quinazolinone class of compounds.[1][2]
Introduction
Quinazolin-4(3H)-one derivatives are a significant class of heterocyclic compounds known for their wide range of pharmacological activities, including potent anticancer properties.[1][2] These compounds have been shown to exert their effects through various mechanisms, such as inhibition of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), cell cycle arrest, and induction of apoptosis. Given the structural features of this compound, it is hypothesized to exhibit cytotoxic activity against cancer cells. These notes offer a foundational approach to testing this hypothesis.
Recommended Cell Lines
The following cell lines are recommended for initial cytotoxicity screening of this compound, based on studies with structurally related quinazolinone compounds.[3][4] A normal cell line is included to assess selectivity.
-
MCF-7: Human breast adenocarcinoma
-
A549: Human lung carcinoma
-
LNCaP: Human prostate carcinoma
-
BJ: Human normal foreskin fibroblast
Data Presentation
Quantitative data from cytotoxicity assays should be summarized to determine the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Hypothetical Cytotoxicity Data (IC50 in µM) of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined |
| LNCaP | Prostate Carcinoma | Data to be determined |
| BJ | Normal Fibroblast | Data to be determined |
Experimental Workflow
The general workflow for assessing the cytotoxicity of this compound is depicted below.
Figure 1: General experimental workflow for cytotoxicity testing.
Experimental Protocols
Detailed methodologies for key cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form an insoluble purple formazan. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Sulforhodamine B (SRB) Assay
Principle: The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM, pH 10.5
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After compound treatment, gently remove the medium. Fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with deionized water and allow them to air dry completely.
-
Staining: Add 50 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 100 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: The LDH assay is a colorimetric assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete culture medium
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (provided with the kit for maximum LDH release control)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (no treatment) and maximum LDH release (lysis buffer).
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (prepared according to the kit instructions) to each well of the new plate.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (from the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum release control and determine the EC50 value.
Potential Signaling Pathway
Quinazolinone derivatives are known to target various signaling pathways involved in cancer cell proliferation and survival. A common target is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Inhibition of EGFR can block downstream signaling cascades, leading to reduced proliferation and induction of apoptosis.
Figure 2: Potential EGFR signaling pathway targeted by quinazolinone derivatives.
Conclusion
These application notes provide a robust framework for initiating the cytotoxic evaluation of this compound. The selection of appropriate cell lines and the use of standardized, complementary cytotoxicity assays will ensure the generation of reliable and reproducible data. Further investigation into the specific molecular targets and mechanisms of action will be crucial for the future development of this compound as a potential anticancer agent.
References
- 1. Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H)-one: Synthesis and In Vitro Activities Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of 6,7-Dihydroxyquinazolin-4(3H)-one with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction to 6,7-Dihydroxyquinazolin-4(3H)-one and its Potential Targets
The quinazolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer properties.[1] The compound this compound belongs to this class and is of interest for its potential to inhibit key signaling pathways involved in tumor growth and proliferation.
Target Proteins:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades such as the RAS/RAF/MEK/ERK pathway, promoting cell proliferation, survival, and differentiation.[2][3][4] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5][6][7]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9][10] Inhibition of VEGFR-2 can block the blood supply to tumors, thereby impeding their growth.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns.[6] This information is invaluable for structure-based drug design and for elucidating the potential mechanism of action of novel compounds like this compound.
Quantitative Data from Docking Studies of Related Quinazolinone Derivatives
As previously mentioned, specific docking results for this compound are not available. However, the following tables summarize representative quantitative data from molecular docking studies of other quinazolinone derivatives with EGFR and VEGFR-2, which can serve as a reference for expected binding energies and interactions.
Table 1: Representative Molecular Docking Data of Quinazolinone Derivatives with EGFR
| Quinazolinone Derivative | PDB ID of EGFR | Docking Score (kcal/mol) | Interacting Residues | Reference Compound | Reference Docking Score (kcal/mol) |
| 2',5'-dihydroxy-3,4-dimethoxychalcone | 1M17 | -7.67 | Met769, Ala719, Thr766, Lys721, Glu738 | Erlotinib | -7.51 |
| 6-arylureido-4-anilinoquinazoline (Compound 7i) | 4WKQ | -58.49 (Binding Free Energy) | L85, D86, R127 | Gefitinib | -54.35 (Binding Free Energy) |
| Thiazolyl pyrazolines (Compound 7g) | Not Specified | -11.14 | Not Specified | Erlotinib | -10.86 |
Table 2: Representative Molecular Docking Data of Quinazolinone Derivatives with VEGFR-2
| Quinazolinone Derivative | PDB ID of VEGFR-2 | Docking Score (kcal/mol) | Interacting Residues | Reference Compound | Reference Docking Score (kcal/mol) |
| Quinolin-4(1H)-one derivative (Q2) | Not Specified | -14.65 | Not Specified | Sorafenib | Similar to hits |
| N-alkyl substituted iodoquinazoline (Compound 9c) | 4ASD | -110.10 (Affinity Value) | Cys919, Asp1046, Glu885, Ile1025 | Sorafenib | -99.50 (Affinity Value) |
| 2,3-disubstituted quinazolin-4(3H)-one (5b) | Not Specified | -35.33 (Binding Energy) | Arg1027, Val867, Ala866 | Sorafenib | -69.39 (Binding Energy) |
Experimental Protocols for Molecular Docking
This section provides a detailed, step-by-step protocol for performing molecular docking of this compound with EGFR and VEGFR-2 using the widely-used software AutoDock.[6][11]
Software and Resource Requirements
-
Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): For preparing protein and ligand files.
-
AutoDock 4.2 or later: For performing the docking calculations.
-
Discovery Studio Visualizer or PyMOL: For visualizing and analyzing the results.
-
Protein Data Bank (PDB): To retrieve the 3D structures of the target proteins.
-
PubChem or ChemSpider: To obtain the 3D structure of the ligand, this compound.
Protocol for Molecular Docking using AutoDock
Step 1: Ligand Preparation
-
Obtain the 3D structure of this compound in a suitable format (e.g., SDF or MOL2) from a chemical database.
-
Open the ligand file in AutoDockTools (ADT).
-
Add polar hydrogens and compute Gasteiger charges to assign partial charges to each atom.
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligand in PDBQT format (ligand.pdbqt).
Step 2: Protein (Receptor) Preparation
-
Download the crystal structure of the target protein (e.g., EGFR PDB ID: 1M17[12] or VEGFR-2 PDB ID: 2OH4[13]) from the Protein Data Bank.
-
Open the PDB file in ADT.
-
Remove water molecules and any co-crystallized ligands or heteroatoms from the protein structure.
-
Add polar hydrogens and assign Kollman charges to the protein.
-
Save the prepared protein in PDBQT format (protein.pdbqt).
Step 3: Grid Box Generation
-
Define the active site of the receptor. This is typically done by centering a grid box around the co-crystallized ligand from the original PDB file or by identifying key catalytic residues.
-
In ADT, open the Grid Box menu.
-
Set the dimensions and center of the grid box to encompass the entire binding pocket. A grid spacing of 0.375 Å is generally recommended.
-
Save the grid parameter file (grid.gpf).
-
Run the autogrid4 executable with the generated GPF file as input to create the grid map files.
Step 4: Docking Parameter Setup
-
In ADT, set the docking parameters. The Lamarckian Genetic Algorithm (LGA) is a commonly used search algorithm.
-
Set the number of docking runs (e.g., 50 or 100) to ensure a thorough search of the conformational space.
-
Other parameters such as population size, maximum number of energy evaluations, and mutation and crossover rates can be adjusted.
-
Save the docking parameter file (docking.dpf).
Step 5: Running the Docking Simulation
-
Execute the autodock4 program, providing the prepared ligand (ligand.pdbqt), protein (protein.pdbqt), and docking parameter (docking.dpf) files as input.
-
The program will perform the specified number of docking runs and generate a docking log file (docking.dlg).
Step 6: Analysis of Results
-
The docking log file contains information about each docking run, including the binding energy, ligand efficiency, and inhibition constant (Ki) for each predicted conformation.
-
Use ADT or another visualization tool to analyze the docking results. The conformations can be clustered based on their root-mean-square deviation (RMSD).
-
Visualize the lowest energy conformation of the ligand within the protein's active site to identify key interactions such as hydrogen bonds and hydrophobic interactions.
Visualizations of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and the experimental workflow for molecular docking.
EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling pathway and its inhibition by this compound.
VEGFR-2 Signaling Pathway and Inhibition
Caption: VEGFR-2 signaling pathway and its inhibition by this compound.
Molecular Docking Workflow
Caption: General workflow for a molecular docking study.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, molecular docking, in vitro, and in vivo studies of new quinazolin-4(3H)-ones as VEGFR-2 inhibitors with potential activity against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. fmhr.net [fmhr.net]
- 10. Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: A Tiered Approach for ADME-Tox Profiling of Novel 6,7-Dihydroxyquinazolin-4(3H)-one Derivatives
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The quinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of pharmacological activities.[1] Novel 6,7-Dihydroxyquinazolin-4(3H)-one derivatives represent a promising class of compounds for drug discovery. However, early assessment of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is critical to minimize late-stage attrition and identify candidates with the highest potential for success.[2] Integrating computational and in vitro methods provides a robust, tiered strategy to efficiently profile these compounds.[3]
This application note outlines a comprehensive workflow for the ADME-Tox evaluation of novel this compound derivatives, from initial in silico screening to detailed in vitro experimental validation.
Tier 1: In Silico ADME-Tox Prediction
Computational modeling serves as a rapid, cost-effective first pass to prioritize compounds for synthesis and experimental testing.[4] Various open-access and commercial software platforms can predict a wide range of ADME-Tox properties based on the chemical structure of the derivatives.[5][6] Key parameters include physicochemical properties, pharmacokinetic characteristics, and potential toxicity flags. Some studies on other quinazolinone analogs have highlighted potential for hepatotoxicity and mutagenicity, making these important endpoints to monitor.[1]
References
- 1. actascientific.com [actascientific.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. In silico prediction of ADME and toxicity profiles of the drug candidates [openaccess.marmara.edu.tr]
- 4. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 5. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for High-Throughput Screening of a 6,7-Dihydroxyquinazolin-4(3H)-one Derivative Library
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolinone derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The 6,7-dihydroxyquinazolin-4(3H)-one scaffold, in particular, is a key pharmacophore in the design of targeted therapies, notably as inhibitors of protein kinases that are critical in cancer cell signaling pathways. These derivatives have shown potential as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are pivotal in tumor growth, proliferation, and angiogenesis.
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of a this compound derivative library to identify and characterize potent kinase inhibitors.
Data Presentation
The following table summarizes the in-silico cytotoxic activity of four '4-aminoquinazoline-6,7-diol' derivatives against human cancer cell lines expressing EGFR. This data is representative of the potential activity of the this compound scaffold.
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| abc1 | A431 | ~2.5 | CoLig | ~2.2 |
| abc2 | A431 | ~3.3 | Erlotinib | ~3.0 |
| abc3 | A431 | ~3.3 | Erlotinib | ~3.0 |
| abc4 | A431 | ~2.5 | CoLig | ~2.2 |
| abc1 | A549 | ~7.0 | Erlotinib | ~7.9 |
| abc2 | A549 | ~7.0 | Erlotinib | ~7.9 |
| abc3 | A549 | ~7.0 | Erlotinib | ~7.9 |
| abc4 | A549 | ~7.0 | Erlotinib | ~7.9 |
Data is sourced from an in-silico study on '4-aminoquinazoline-6,7-diol' derivatives, which are structurally analogous to the core scaffold of interest.[1]
Experimental Protocols
High-Throughput Screening (HTS) Workflow
A tiered approach is recommended for the high-throughput screening of the this compound derivative library.
High-Throughput Screening Workflow
Biochemical Kinase Inhibition Assay Protocol (Kinase-Glo® Assay)
This protocol is designed to measure the inhibitory activity of the compounds against purified EGFR or VEGFR-2 kinase.
Materials:
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Recombinant human EGFR or VEGFR-2 kinase
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Kinase Reaction Master Mix: In kinase buffer, prepare a master mix containing the kinase and its substrate.
-
Compound Plating: Dispense test compounds and controls (DMSO for negative control, known inhibitor for positive control) into the wells of the assay plate.
-
Initiate Kinase Reaction: Add the kinase reaction master mix to each well.
-
ATP Addition: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Kinase-Glo® Reagent Addition: Add a volume of Kinase-Glo® Reagent equal to the volume in the wells.
-
Signal Stabilization: Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
Cell Viability Assay Protocol (MTT Assay)
This protocol assesses the effect of the compounds on the proliferation of cancer cell lines overexpressing EGFR or VEGFR-2 (e.g., A431, HUVEC).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Clear 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Signaling Pathway Diagrams
The this compound derivatives primarily target the ATP-binding site of receptor tyrosine kinases such as EGFR and VEGFR-2, thereby inhibiting their downstream signaling pathways that are crucial for cancer cell proliferation and angiogenesis.
EGFR Signaling Pathway
EGFR Signaling Pathway Inhibition
VEGFR-2 Signaling Pathway
VEGFR-2 Signaling Pathway Inhibition
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,7-Dihydroxyquinazolin-4(3H)-one
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 6,7-Dihydroxyquinazolin-4(3H)-one. Below you will find a troubleshooting guide and frequently asked questions (FAQs) to improve your synthetic yield and purity.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Yield of this compound
Question: My final product yield is significantly lower than expected, or I am not obtaining the desired product at all. What are the potential causes and solutions?
Answer: Low or no yield is a frequent issue in multi-step organic syntheses. For the synthesis of this compound, particularly when proceeding from a dimethoxy precursor, several factors could be at play.
-
Incomplete Demethylation: The final step to obtain the dihydroxy product often involves the cleavage of two methyl ether groups from 6,7-dimethoxyquinazolin-4(3H)-one. Incomplete reaction is a major cause of low yield.
-
Solution: Ensure your demethylation agent and conditions are robust. The use of strong acids like 48% hydrobromic acid (HBr) at reflux is a common and effective method.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed. Reaction times can be lengthy, often requiring reflux for 12 hours or more.[1][2]
-
-
Sub-optimal Reaction Conditions: Temperature and reaction time are critical.
-
Solution: For the demethylation with HBr, the reaction mixture should be heated slowly to 110 °C and then brought to reflux.[1] Insufficient temperature or time will lead to incomplete reaction. Conversely, excessively high temperatures for prolonged periods in some synthetic routes can lead to the formation of black, tarry impurities that are difficult to remove.[3]
-
-
Poor Quality of Starting Materials: The purity of your starting materials, such as 6,7-dimethoxyquinazolin-4(3H)-one, will directly impact the yield and purity of your final product.
-
Solution: Characterize your starting materials and intermediates (e.g., via NMR, melting point) to ensure their purity before proceeding to the next step. If necessary, purify the intermediates by recrystallization or column chromatography.
-
-
Issues with Product Isolation and Purification: The workup procedure is crucial for obtaining a good yield of the final product.
-
Solution: After demethylation with HBr, the product often precipitates upon cooling. It is critical to carefully adjust the pH of the solution to the isoelectric point of the product (around pH 7.0-7.5) to maximize precipitation before filtration.[1] Wash the collected solid thoroughly with deionized water to remove any residual acid or salts.
-
Issue 2: Presence of Impurities in the Final Product
Question: My final product is not pure. What are the likely impurities and how can I remove them?
Answer: Impurities can arise from incomplete reactions, side reactions, or degradation.
-
Mono-demethylated Intermediate: The most common impurity is the mono-hydroxy, mono-methoxy quinazolinone intermediate.
-
Solution: This indicates an incomplete reaction. You can try to resubject the impure product to the demethylation conditions. To avoid this, ensure the initial reaction goes to completion by monitoring with TLC or LC-MS.
-
-
Starting Material: Residual 6,7-dimethoxyquinazolin-4(3H)-one may also be present.
-
Solution: Similar to the mono-demethylated impurity, this points to an incomplete reaction. Optimize reaction time and temperature.
-
-
Tarry Impurities: High-temperature reactions can sometimes produce polymeric or degraded materials.[3]
-
Solution: While challenging to remove, recrystallization from a suitable solvent or column chromatography can be effective. Using a decolorizing agent like activated charcoal during the workup might also help.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route to obtain this compound?
A common and high-yielding method involves the demethylation of 6,7-dimethoxyquinazolin-4(3H)-one. This precursor can be synthesized from 4,5-dimethoxyanthranilic acid derivatives.[1][2][5]
Q2: What are the key reaction parameters to control for a high yield in the demethylation step?
The key parameters are the choice of demethylating agent, reaction temperature, and reaction time. Using 48% hydrobromic acid at reflux for at least 12 hours has been shown to be effective, providing yields as high as 98.6%.[1]
Q3: How should I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a straightforward method. Use a suitable solvent system (e.g., a mixture of dichloromethane and methanol) to separate the starting material, intermediate(s), and the final product. The dihydroxy product is significantly more polar than the dimethoxy starting material and will have a lower Rf value. LC-MS can also be used for more precise monitoring.[6]
Q4: What is the best way to purify the final product?
After the reaction workup, which typically involves pH adjustment and filtration, the crude product can be purified by recrystallization. If significant impurities remain, column chromatography may be necessary.
Data Presentation
Table 1: Reaction Conditions for Demethylation of 6,7-Dimethoxyquinazolin-4(3H)-one
| Parameter | Condition | Reference |
| Starting Material | 6,7-Dimethoxy-4(3H)-quinazolinone | [1] |
| Reagent | 48% (w/w) Hydrobromic Acid | [1] |
| Temperature | Reflux (heated slowly to 110°C first) | [1] |
| Reaction Time | 12 hours | [1][2] |
| Workup | Cool, filter, resuspend in water, adjust pH to 7.0-7.5 with ammonia solution | [1] |
| Yield | 98.62% | [1] |
Experimental Protocols
Synthesis of this compound from 6,7-Dimethoxyquinazolin-4(3H)-one [1]
-
Reaction Setup: In a 2.0 L four-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 100 g of 6,7-dimethoxy-4(3H)-quinazolinone and 1000 g of 48% (w/w) hydrobromic acid.
-
Heating: Slowly heat the reaction mixture to 110 °C and maintain this temperature for 1 hour.
-
Reflux: Increase the temperature to bring the mixture to reflux and continue refluxing for 12 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Workup: After the reaction is complete, cool the mixture to 25-35 °C.
-
Filtration: Filter the precipitated solid.
-
Neutralization: Transfer the wet filter cake to another 2.0 L round-bottom flask containing 1000 ml of deionized water. Stir the suspension for 10-15 minutes.
-
pH Adjustment: Adjust the pH of the suspension to 7.0-7.5 by the slow addition of an aqueous ammonia solution.
-
Isolation: Filter the resulting product, wash the filter cake with deionized water, and dry to obtain 6,7-dihydroxy-4(3H)-quinazolinone as an off-white crystalline solid.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for low product yield.
References
- 1. This compound CAS#: 16064-15-6 [m.chemicalbook.com]
- 2. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. mdpi.com [mdpi.com]
- 5. US3696102A - Process for the synthesis of substituted quinazolin-4-ones - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 6,7-Dihydroxyquinazolin-4(3H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6,7-Dihydroxyquinazolin-4(3H)-one by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent for the recrystallization of this compound?
A1: Due to the presence of two hydroxyl groups, this compound is a polar molecule. Therefore, polar solvents are generally the most suitable for its recrystallization. Ethanol has been successfully used for the recrystallization of similar quinazolinone derivatives, such as 6-nitroquinazolin-4(3H)-one and 6-aminoquinazolin-4(3H)-one.[1] For this compound, a polar protic solvent like ethanol, methanol, or water, or a mixture of these, is a good starting point.[2] A solvent system of ethanol/water or DMF/water could also be effective. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Q2: What are the common impurities I might encounter in my crude this compound sample?
A2: Common impurities often originate from the starting materials or by-products of the synthesis.[3][4] If synthesized from 6,7-dimethoxyquinazolin-4(3H)-one via demethylation with hydrobromic acid, a likely impurity is the unreacted starting material.[5] Other potential impurities could include acyclic intermediates or products from side reactions.[4]
Q3: How can I determine the purity of my recrystallized this compound?
A3: The purity of the final product can be assessed using several analytical techniques. A melting point analysis should show a sharp and elevated melting point range compared to the crude material.[6] Chromatographic methods like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent for detecting small amounts of impurities.[3] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can confirm the structure and identify any remaining impurities.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| The compound does not dissolve in the hot solvent. | The solvent is not polar enough. | Try a more polar solvent such as dimethylformamide (DMF) or a mixture of solvents like ethanol/water. |
| Insufficient solvent was used. | Add more solvent in small portions until the solid dissolves. | |
| No crystals form upon cooling. | Too much solvent was used. | Evaporate some of the solvent to concentrate the solution and then allow it to cool again.[3][7] |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod to induce crystallization or add a seed crystal of the pure compound.[3][7] | |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6] | |
| An oil forms instead of crystals ("oiling out"). | The melting point of the compound is lower than the boiling point of the solvent. | Use a solvent with a lower boiling point.[3] |
| The solution is too concentrated or cooled too quickly. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[7] | |
| High level of impurities present. | Consider a preliminary purification step, such as column chromatography, before recrystallization.[3] | |
| Low yield of recrystallized product. | The compound is too soluble in the cold solvent. | Use a different solvent or a solvent mixture where the compound is less soluble at low temperatures. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[3] |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the solution from cooling and crystallizing prematurely.[3] | |
| Colored impurities remain in the final product. | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, then perform a hot filtration before allowing the solution to cool.[3] |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline. The choice of solvent and volumes may need to be optimized based on the impurity profile and scale of the experiment.
1. Solvent Selection:
-
Based on the polar nature of the dihydroxy-substituted quinazolinone, ethanol, a mixture of ethanol and water, or dimethylformamide (DMF) are recommended starting solvents.
-
To test a solvent, place a small amount of the crude compound in a test tube and add the solvent dropwise. Heat the mixture to boiling. A good solvent will dissolve the compound when hot but show precipitation upon cooling.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heat the mixture on a hot plate with stirring until it boils and the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
-
Preheat a funnel and a new, clean receiving flask.
-
Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities (and activated charcoal if used). This step should be performed rapidly to prevent premature crystallization.[3]
5. Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature without disturbance.[6]
-
Once the solution has reached room temperature, place it in an ice bath to maximize the formation of crystals.[3]
6. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[3]
7. Drying:
-
Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point to remove any residual solvent.[3]
Visualizations
Caption: A generalized workflow for the purification by recrystallization.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
- 1. Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 16064-15-6 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Overcoming Solubility Challenges with 6,7-Dihydroxyquinazolin-4(3H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 6,7-Dihydroxyquinazolin-4(3H)-one in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor water solubility?
A1: The limited aqueous solubility of many 4(3H)-quinazolinone derivatives, including this compound, is often attributed to their molecular structure. These compounds typically feature a rigid, fused heterocyclic ring system, which, along with other lipophilic and aromatic components, contributes to high crystal lattice energy and low polarity. This structure makes it challenging for water molecules to effectively solvate the compound, leading to poor solubility in aqueous solutions.[1] Many such compounds are categorized as Class II drugs under the Biopharmaceutics Classification System (BCS), indicating low solubility and high permeability.[1]
Q2: What is the recommended first step when encountering solubility issues with this compound in an aqueous buffer for an in vitro assay?
A2: The initial and most crucial step is to prepare a concentrated stock solution of the compound in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose.[1][2] For compounds that are particularly difficult to dissolve, gentle warming (between 37-60°C) and sonication can be employed to facilitate dissolution. When diluting the stock solution into your aqueous assay buffer, it is advisable to do so incrementally while vortexing to minimize the risk of precipitation.[1] If the compound still precipitates, it is an indication that the final concentration is above its solubility limit in the final solvent mixture.[1]
Q3: My compound precipitates when I dilute the DMSO stock solution into my cell culture medium. What are the primary reasons for this?
A3: This common issue, often referred to as "precipitation upon dilution" or "solvent shock," occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO becomes insoluble as the solvent is diluted in an aqueous medium.[3] The sudden shift in solvent polarity causes the compound to "crash out" of the solution.[3] Interactions with components in the cell culture media, such as salts and proteins, can also contribute to reduced solubility.[4]
Q4: How can the pH of the assay buffer affect the solubility of this compound?
A4: The 4(3H)-quinazolinone scaffold contains basic nitrogen atoms, which makes the solubility of its derivatives dependent on the pH of the solution.[1] For instance, gefitinib, a well-known drug with a quinazoline core, is a weak base that is more soluble at a lower (acidic) pH where it becomes ionized.[1] Its solubility significantly decreases at neutral or basic pH levels.[1] Therefore, adjusting the pH of your buffer system can be a powerful method to enhance the solubility of this compound, provided the pH change does not negatively impact the compound's stability or the integrity of the biological assay.[1]
Troubleshooting Guides
Issue 1: The compound will not dissolve in 100% DMSO.
-
Question: I am unable to dissolve this compound in 100% DMSO even at a low concentration. What should I do?
-
Answer:
-
Increase Solvent Volume: You may be using an insufficient volume of DMSO. Try increasing the amount of fresh, anhydrous DMSO.[1]
-
Apply Gentle Heat and Sonication: Gentle warming and brief sonication can aid in the dissolution of stubborn compounds.[1] Be mindful of the compound's thermal stability.
-
Check DMSO Quality: DMSO is hygroscopic and can absorb water from the atmosphere, which reduces its solvating power for hydrophobic compounds. Use fresh, anhydrous, cell culture grade DMSO.[3]
-
Issue 2: The DMSO stock solution precipitates upon storage at 4°C or -20°C.
-
Question: My stock solution of this compound in DMSO was clear when I made it, but now it has precipitated after being stored in the refrigerator/freezer. Is the compound degraded?
-
Answer: This is likely due to the temperature-dependent solubility of the compound in DMSO.
-
Room Temperature Storage: If the compound's stability allows, store the stock solution at room temperature to prevent precipitation.[1]
-
Re-dissolving Before Use: If cold storage is necessary, gently warm the vial and vortex it thoroughly to ensure the compound is completely redissolved before use.[1]
-
Aliquoting: Prepare smaller, single-use aliquots of your stock solution to minimize freeze-thaw cycles.
-
Issue 3: Inconsistent or non-reproducible results in cell-based assays.
-
Question: I am observing high variability in my experimental results when using this compound. Could this be a solubility problem?
-
Answer: Yes, inconsistent results are a strong indicator of solubility issues. If the compound is not fully dissolved, the effective concentration exposed to the cells will fluctuate between experiments, leading to poor reproducibility.
-
Visual Inspection: Carefully inspect your assay plates under a microscope for any signs of compound precipitation.
-
Determine Maximum Soluble Concentration: Perform a kinetic solubility assay to determine the maximum concentration of the compound that remains soluble in your final assay medium for the duration of your experiment.
-
Fresh Dilutions: Always prepare fresh dilutions of the compound immediately before each experiment.
-
Data Presentation
| Solubilization Strategy | Effectiveness | Key Considerations |
| Primary Solvent (e.g., DMSO) | High (for stock solutions) | Use anhydrous, high-purity solvent. Final concentration in assays should typically be ≤0.5% to avoid cytotoxicity.[3] |
| Co-solvents (e.g., Ethanol, PEG) | Moderate to High | Can improve solubility in aqueous media. The final concentration of the co-solvent must be tested for cell compatibility.[3] |
| pH Adjustment | Potentially High | Effective for ionizable compounds. The optimal pH must be determined and should not affect compound stability or assay performance.[1] |
| Cyclodextrins (e.g., HP-β-CD) | Moderate to High | Form inclusion complexes to enhance aqueous solubility. Can be a good option for in vivo studies. |
| Surfactants (e.g., Tween® 80) | Moderate | Use non-ionic surfactants at low concentrations to avoid cell lysis. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, use a sonicator for brief intervals or gently warm the solution to 37°C.
-
Visual Inspection: Visually confirm that the solution is clear and free of any visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles and store at -20°C or -80°C.[5]
Protocol 2: Dilution of Stock Solution for Cell-Based Assays Using a Co-solvent
Objective: To prepare a working solution of this compound in cell culture medium using a co-solvent to maintain solubility.
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Co-solvent (e.g., Ethanol)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes
Procedure:
-
Intermediate Dilution: In a sterile tube, prepare an intermediate dilution of the DMSO stock solution in the co-solvent. For example, dilute the 10 mM DMSO stock 1:10 in ethanol to obtain a 1 mM solution.
-
Final Dilution: In a separate sterile tube, add the required volume of pre-warmed cell culture medium.
-
Dropwise Addition: While gently vortexing the cell culture medium, add the required volume of the intermediate dilution dropwise to the medium to achieve the final desired concentration.
-
Mixing and Inspection: Continue mixing for a few seconds and visually inspect the working solution for any signs of precipitation.
-
Vehicle Control: Prepare a vehicle control containing the same final concentrations of DMSO and the co-solvent in the cell culture medium.
Protocol 3: Using Cyclodextrins to Enhance Aqueous Solubility
Objective: To prepare a solution of this compound using a cyclodextrin to improve its solubility in an aqueous buffer.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Stir plate and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in the aqueous buffer at a desired concentration (e.g., 10% w/v).
-
Add Compound: Add an excess amount of this compound powder to the cyclodextrin solution.
-
Equilibration: Stir the suspension vigorously at room temperature overnight to allow for the formation of inclusion complexes.
-
Filtration: Filter the suspension through a 0.22 µm syringe filter to remove any undissolved compound.
-
Concentration Determination: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Visualizations
Caption: A workflow for preparing and troubleshooting solutions of poorly soluble compounds.
Caption: Inhibition of the EGFR signaling pathway by a quinazolinone derivative.
References
Technical Support Center: Optimization of Quinazolinone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of quinazolinones.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4(3H)-quinazolinones?
A1: Several synthetic strategies exist for preparing 4(3H)-quinazolinones, with the choice of method often depending on the available starting materials and the desired substitution pattern. Common routes include:
-
Niementowski Synthesis: This classic method involves the condensation of anthranilic acid with an amide at high temperatures (130–150 °C). Microwave irradiation can be used to improve yields and reduce reaction times.[1][2]
-
From 2-Aminobenzamides: Condensation of 2-aminobenzamides with aldehydes is a widely used method, often carried out in a solvent like dimethyl sulfoxide (DMSO).[1]
-
Via Benzoxazinone Intermediate: This is a two-step approach where anthranilic acid is first cyclized with an anhydride (e.g., acetic anhydride) to form a benzoxazinone intermediate. This intermediate is then reacted with an amine to yield the desired 4(3H)-quinazolinone.[1][3][4]
Q2: My reaction is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
A2: Low yields in quinazolinone synthesis can arise from several factors. A systematic evaluation of your reaction conditions is the first step in troubleshooting.[5] Key areas to investigate include:
-
Purity of Starting Materials: Impurities in reactants like 2-aminobenzamide or anthranilic acid can lead to side reactions.[1][6] Ensure your starting materials are pure and dry; recrystallization may be necessary.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant stoichiometry are critical parameters.[5] Consider performing small-scale reactions at different temperatures to find the optimal condition.[6]
-
Improper Solvent Selection: The solvent choice significantly impacts reactant solubility and the reaction pathway.[5][7] Polar aprotic solvents like DMSO and DMF are often effective.[1][6] A solvent screening may be necessary to identify the best medium for your specific substrates.[1]
-
Catalyst Issues: If a catalyst is employed, its activity is crucial. For heterogeneous catalysts, ensure they are not poisoned or deactivated. Using a fresh batch or regenerating the catalyst may be required.[1]
Q3: I am observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?
A3: The formation of multiple spots on a TLC plate indicates the presence of side products, which can complicate purification and reduce the yield of your target quinazolinone. Common side products and solutions include:
-
Unreacted Starting Materials: If starting material spots are prominent, the reaction may be incomplete. Try extending the reaction time or increasing the temperature.[1]
-
Benzoxazinone Intermediate: When synthesizing from anthranilic acid and acetic anhydride, the 2-methyl-4H-3,1-benzoxazin-4-one intermediate may be present if the subsequent reaction with the amine is incomplete.[1] Ensure a sufficient amount of the amine source is used and that conditions are suitable for the second step.[1]
-
Hydrolysis Products: The presence of water can lead to the hydrolysis of intermediates or the final product.[5] Ensure all reagents and solvents are dry.
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. The reaction is generally considered complete when the starting material spot has disappeared.[1]
Troubleshooting Guides
Low Reaction Yield
A common issue in quinazolinone synthesis is a lower than expected yield. The following decision tree can guide you through a systematic troubleshooting process.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Uses of 2-ethoxy-4(3H) quinazolinone in synthesis of quinazoline and quinazolinone derivatives of antimicrobial activity: the solvent effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 6,7-Dihydroxyquinazolin-4(3H)-one in different solvents and pH
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 6,7-Dihydroxyquinazolin-4(3H)-one in various solvents and pH conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: While specific stability data for this compound is limited, based on the chemical properties of the quinazolinone core and the presence of dihydroxy (phenolic) groups, a general stability profile can be anticipated. Quinazoline derivatives are known to be susceptible to degradation under alkaline conditions. The phenolic hydroxyl groups can also be prone to oxidation, especially at higher pH. Therefore, it is recommended to handle solutions of this compound with care, particularly avoiding high pH and exposure to strong oxidizing agents.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage of the solid compound, it is recommended to store it at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation from atmospheric moisture and oxygen.[1] Stock solutions should be freshly prepared. If short-term storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C) and protected from light.
Q3: In which common laboratory solvents is this compound expected to be soluble and stable?
Q4: How does pH affect the stability of this compound?
A4: The pH of the solution is a critical factor for the stability of this compound. Due to the presence of the dihydroxy groups, the compound is likely to be more stable in acidic to neutral pH ranges. Phenolic compounds are known to be unstable at high pH, which can lead to oxidation and degradation.[2][3][4][5] Forced degradation studies on similar quinazolinone-based drugs, such as gefitinib and lapatinib, have shown significant degradation under acidic and basic stress conditions.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of the compound in aqueous buffer. | The compound has low aqueous solubility at the tested pH. | - Adjust the pH of the buffer; solubility may increase in slightly acidic or basic conditions depending on the pKa of the compound. - Add a small percentage of a co-solvent like DMSO or ethanol (ensure the final concentration does not affect the experiment). - Perform a solubility test to determine the optimal solvent and pH conditions (see Experimental Protocols). |
| Discoloration of the solution (e.g., turning yellow or brown). | Oxidation of the dihydroxy phenolic groups. | - Prepare solutions fresh before use. - Degas solvents to remove dissolved oxygen. - Work under an inert atmosphere (e.g., nitrogen or argon). - Add an antioxidant to the solution if compatible with the experimental setup. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. | - Assess the stability of the compound in the specific cell culture medium or assay buffer over the time course of the experiment. - Prepare fresh dilutions from a stable stock solution immediately before each experiment. - Analyze the purity of the compound in the medium at different time points using HPLC (see Experimental Protocols). |
| Appearance of unexpected peaks in HPLC analysis. | Degradation of the compound during sample preparation or storage. | - Prepare samples immediately before HPLC analysis. - If samples need to be stored, keep them at low temperatures and protected from light. - Perform a forced degradation study to identify potential degradation products and their retention times (see Experimental Protocols). |
Experimental Protocols
Protocol 1: Solubility Assessment
This protocol outlines a method to determine the solubility of this compound in various solvents.
-
Materials:
-
This compound
-
Selection of solvents (e.g., Water, PBS pH 7.4, 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, Acetonitrile, DMSO, DMF)
-
Vials
-
Shaker/vortexer
-
Centrifuge
-
HPLC system with UV detector
-
-
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent to be tested.
-
Shake the vials at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered solution with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC method.
-
Protocol 2: Forced Degradation Study
This protocol is designed to evaluate the stability of this compound under various stress conditions as recommended by ICH guidelines.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of the compound to a UV light source.
-
-
Sample Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 3).
-
Protocol 3: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Chromatographic Conditions (to be optimized):
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined by UV-Vis spectral analysis of the compound (a DAD is useful for this).
-
Injection Volume: 10 µL
-
-
Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating.
-
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the experimental protocols.
Table 1: Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | Experimental Data |
| PBS (pH 7.4) | 25 | Experimental Data |
| 0.1 M HCl | 25 | Experimental Data |
| 0.1 M NaOH | 25 | Experimental Data |
| Methanol | 25 | Experimental Data |
| Ethanol | 25 | Experimental Data |
| Acetonitrile | 25 | Experimental Data |
| DMSO | 25 | Experimental Data |
| DMF | 25 | Experimental Data |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Time (hours) | % Assay of this compound | % Degradation | Number of Degradation Products |
| 0.1 M HCl (60°C) | 24 | Experimental Data | Experimental Data | Experimental Data |
| 0.1 M NaOH (60°C) | 24 | Experimental Data | Experimental Data | Experimental Data |
| 3% H₂O₂ (RT) | 24 | Experimental Data | Experimental Data | Experimental Data |
| Thermal (80°C) | 24 | Experimental Data | Experimental Data | Experimental Data |
| Photolytic (UV) | 24 | Experimental Data | Experimental Data | Experimental Data |
Visualizations
The following diagrams illustrate key concepts relevant to the experimental work with this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Postulated mechanism of action via EGFR signaling inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. termedia.pl [termedia.pl]
- 6. benchchem.com [benchchem.com]
- 7. scirp.org [scirp.org]
Technical Support Center: Optimizing Cell-Based Assays for Quinazolinone Compounds
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers working with quinazolinone compounds in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are quinazolinone compounds and why are they significant in drug discovery?
A: The quinazolinone scaffold is a core structural unit found in various natural alkaloids and is a prominent feature in many synthetic compounds with a broad range of pharmacological activities.[1][2] Characterized by a fused bicyclic system, this structure is highly adaptable for chemical modifications, allowing for the fine-tuning of interactions with biological targets.[1] In oncology, numerous quinazolinone derivatives have been developed as potent inhibitors of key signaling molecules, particularly protein kinases like the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K), which are often deregulated in cancer.[3][4][5] Several FDA-approved anti-cancer drugs, such as gefitinib, erlotinib, and idelalisib, are based on the quinazoline or quinazolinone core.[1][6]
Q2: My quinazolinone compound has poor water solubility. How can I prepare it for cell-based assays?
A: Poor aqueous solubility is a common challenge with quinazolinone derivatives.[1][7] The standard approach is to first prepare a high-concentration stock solution in an organic solvent, typically 100% dimethyl sulfoxide (DMSO).[7] For the final working concentration in your cell culture medium, this stock is serially diluted. It is critical to ensure the final concentration of DMSO in the culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity. If precipitation occurs upon dilution into the aqueous medium, consider the following strategies:
-
Use of Co-solvents: Incorporate a small percentage (1-5% v/v) of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) in your final dilution.[7][8]
-
pH Adjustment: The quinazolinone scaffold contains basic nitrogen atoms, making the solubility of many derivatives pH-dependent. They are often more soluble at a lower (acidic) pH.[7] However, ensure the pH change is compatible with your cell line and assay.
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Polysorbate 80 (Tween® 80), can form micelles that help solubilize hydrophobic compounds.[7][8]
-
Complexation with Cyclodextrins: Cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with the compound, significantly enhancing its aqueous solubility.[7][8]
Q3: What is the primary mechanism of action for anticancer quinazolinone compounds?
A: Quinazolinone derivatives act as anticancer agents through various mechanisms, often by inhibiting key signaling pathways that control cell growth, proliferation, and survival.[1][4] The most well-documented mechanisms include:
-
Inhibition of Receptor Tyrosine Kinases (RTKs): Many quinazolinones are potent inhibitors of the EGFR family (EGFR/HER1, HER2) and Vascular Endothelial Growth Factor Receptor (VEGFR).[9] They typically compete with ATP at the kinase domain's binding site, blocking downstream signaling.[10]
-
Targeting the PI3K/Akt/mTOR Pathway: This is another frequently deregulated pathway in cancer.[5][11] Several quinazolinone-based compounds have been developed as selective inhibitors of PI3K isoforms or as dual PI3K/mTOR inhibitors.[12][13]
-
Induction of Apoptosis: By inhibiting survival signals, quinazolinones can trigger programmed cell death (apoptosis). This is often mediated by the activation of caspases, which are key executioner enzymes in the apoptotic cascade.[1][14]
-
Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints (e.g., G1/S or G2/M phase), preventing cancer cells from dividing.[15][16]
-
Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics, which is essential for mitosis, leading to mitotic arrest and cell death.[1][15]
Q4: How do I choose the right assay to measure the effect of my quinazolinone compound?
A: The choice of assay depends on the biological question you are asking:
-
To measure overall cell viability and metabolic activity: The MTT assay is a common choice. It measures the activity of mitochondrial reductase enzymes in living cells.[17][18] A decrease in signal indicates reduced metabolic activity, which can be due to cytotoxicity or cytostatic effects.
-
To measure cytotoxicity (cell death): The Lactate Dehydrogenase (LDH) assay is suitable. It quantifies the amount of LDH released from cells with damaged plasma membranes, providing a direct measure of cell lysis.[17]
-
To specifically measure apoptosis: A Caspase-Glo® 3/7 Assay is highly specific. It measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[14][19] An increase in signal indicates apoptosis induction.
-
To measure cell proliferation: An EdU incorporation assay directly measures DNA synthesis in proliferating cells, providing a more specific measure of anti-proliferative effects than metabolic assays.[20]
Troubleshooting Guide
| Problem / Observation | Probable Cause | Recommended Solution(s) |
| Compound precipitates in culture medium after dilution from DMSO stock. | The compound's solubility limit in the aqueous medium has been exceeded.[7] | Lower the final assay concentration. Ensure the final DMSO concentration is minimal but sufficient. Pre-warm the culture medium before adding the compound. Consider using solubility enhancers like cyclodextrins or surfactants.[7][8] |
| Inconsistent IC50 values between experiments. | Compound precipitation, variability in cell seeding density, or inconsistent incubation times.[7] | Prepare fresh dilutions of the compound for each experiment. Ensure the DMSO stock has been properly stored and the compound is fully redissolved.[7] Use a consistent cell seeding protocol and number. Standardize all incubation times precisely. |
| High background or "false positives" in a colorimetric/luminescent assay. | Interference from the compound itself (e.g., color, autofluorescence). Phenol red or serum in the medium can also interfere.[21] | Run a "cell-free" control containing only medium and your compound at the highest concentration to check for direct signal interference. If interference is observed, consider using a different assay or switching to phenol red-free medium for the assay readout.[21] |
| No cytotoxic effect observed at expected concentrations. | The compound may be cytostatic rather than cytotoxic. The chosen cell line may be resistant. The compound may have degraded. | Measure effects on cell proliferation (e.g., EdU assay) in addition to cytotoxicity.[20] Test the compound on a panel of different cell lines.[22] Verify compound integrity and store stock solutions appropriately (protected from light, at the correct temperature). |
Quantitative Data Summary
Table 1: Example IC50 Values of Quinazolinone Derivatives in Cancer Cell Lines
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| Quinazolinone Derivative 8h | SKLU-1 (Lung Cancer) | 23.09 (µg/mL) | [23] |
| Quinazolinone-Chalcone 8c | SKLU-1 (Lung Cancer) | 8.04 (µg/mL) | [24] |
| Quinazolinone Derivative E | MDA-MBA-231 (Breast Cancer) | 0.43 | [6] |
| Quinazolinone Derivative 5a | HCT-116 (Colon Cancer) | 4.87 | [2] |
| Quinazolinone Derivative 10f | HCT-116 (Colon Cancer) | 5.43 | [2] |
| Quinazolinone Derivative 4 | Caco-2 (Colon Cancer) | 23.31 | [25] |
| Quinazolinone Derivative 4 | HepG2 (Liver Cancer) | 53.29 | [25] |
| Quinazolinone Derivative 12d | SNB-75 (CNS Cancer) | -5.63 (GI50) | [16] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions (e.g., incubation time, assay type).
Table 2: Summary of Solubility Enhancement Strategies
| Strategy | Mechanism | Advantages | Considerations |
| pH Adjustment | Ionizes the basic quinazolinone scaffold, increasing interaction with water.[7] | Simple and cost-effective. | May affect compound stability or biological assay performance. Not suitable for all compounds.[7] |
| Co-solvents (PEG, ethanol) | Reduces the polarity of the aqueous medium.[8] | Easy to implement for in vitro assays. | High concentrations can be toxic to cells. May not be suitable for in vivo studies.[8] |
| Surfactants (Tween® 80) | Form micelles that encapsulate the hydrophobic compound.[7] | Effective at low concentrations. | Can interfere with some biological assays or cell membranes. |
| Cyclodextrins (HP-β-CD) | Form inclusion complexes, masking hydrophobic regions.[8] | High solubilization capacity, generally low cytotoxicity. | Can be more expensive. May alter the effective free concentration of the drug.[8] |
| Solid Dispersions | Disperses the compound in an amorphous state within a hydrophilic carrier.[26] | Significantly improves dissolution rate for in vivo applications. | Requires formulation development and characterization. Primarily for oral bioavailability.[26] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard procedures for assessing cell metabolic activity as an indicator of viability.[17][18][27]
Principle: In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[17][18] The amount of formazan, measured by absorbance, is proportional to the number of metabolically active cells.[27]
Materials:
-
96-well flat-bottom cell culture plates
-
Quinazolinone compound stock (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[17][27]
-
Compound Treatment: Prepare serial dilutions of the quinazolinone compound in complete culture medium from the DMSO stock. Remove the old medium from the wells and add 100 µL of the medium containing the desired compound concentrations. Include "vehicle control" wells with medium containing the same final concentration of DMSO as the treated wells, and "no cell" blank wells.[27]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[2]
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[27] During this time, visible purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals.[27] Add 100 µL of DMSO to each well to dissolve the crystals.[27] Mix gently on a plate shaker for 5-10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[21]
-
Data Analysis:
-
Subtract the average OD of the "no cell" blank wells from all other wells.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control:
-
% Viability = (OD_treated / OD_vehicle_control) * 100
-
-
Plot % Viability against compound concentration (log scale) to determine the IC50 value.
-
Protocol 2: Apoptosis Assessment using Caspase-Glo® 3/7 Assay
This protocol measures the activity of caspases 3 and 7, key biomarkers of apoptosis.[14]
Principle: The Caspase-Glo® 3/7 Reagent contains a luminogenic caspase-3/7 substrate in a buffer optimized for caspase activity and cell lysis. Upon addition to the sample, the reagent lyses the cells, and active caspase-3/7 cleaves the substrate, releasing aminoluciferin, which is a substrate for luciferase. The resulting luminescent signal is proportional to the amount of caspase-3/7 activity.[19]
Materials:
-
96-well white-walled, clear-bottom cell culture plates (for luminescence)
-
Quinazolinone compound stock and culture medium
-
Caspase-Glo® 3/7 Assay System (Promega or similar)
-
Luminometer plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the quinazolinone compound as described in steps 1-3 of the MTT assay protocol. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the substrate according to the manufacturer's instructions.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[14][19]
-
Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the signal to stabilize.[14]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the average luminescence from "no cell" blank wells.
-
Express the results as fold change in caspase activity compared to the vehicle control:
-
Fold Change = Luminescence_treated / Luminescence_vehicle_control
-
-
Visualizations: Pathways and Workflows
Signaling Pathways
// Nodes Ligand [label="EGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF", width=1.5]; Quinazolinone [label="Quinazolinone\nInhibitor", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dimerization [label="Receptor\nDimerization &\nAutophosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ras [label="Ras/Raf", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK/ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Outcome [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", width=2];
// Edges Ligand -> EGFR [label="Binds"]; Quinazolinone -> Dimerization [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; EGFR -> Dimerization; Dimerization -> PI3K; Dimerization -> Ras; PI3K -> Akt; Ras -> MEK; Akt -> Outcome; MEK -> Outcome;
// Layout hints {rank=same; Ligand; Quinazolinone;} {rank=same; PI3K; Ras;} {rank=same; Akt; MEK;} } DOT Caption: EGFR signaling pathway and the inhibitory action of quinazolinone compounds.
// Nodes RTK [label="RTK (e.g., EGFR)", shape=hexagon, fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quinazolinone [label="Quinazolinone\nInhibitor", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=plaintext]; PIP3 [label="PIP3", shape=plaintext]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FoxO [label="FoxO\n(Transcription Factors)", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Proliferation [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; // for layout Quinazolinone -> PI3K [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; PIP3 -> Akt [label="Activates"]; Akt -> mTOR [label="Activates"]; Akt -> FoxO [label="Inhibits", arrowhead=tee]; mTOR -> Proliferation; FoxO -> Apoptosis [label="Promotes"];
// Layout hints {rank=same; Quinazolinone;} {rank=same; PIP2; PI3K;} {rank=same; PIP3; Akt;} } DOT Caption: The PI3K/Akt/mTOR pathway, a key target for quinazolinone inhibitors.
Workflows
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed [label="1. Seed Cells\nin 96-well Plate"]; incubate1 [label="2. Incubate 24h\n(Allow Attachment)"]; treat [label="3. Treat with Serial Dilutions\nof Quinazolinone Compound"]; incubate2 [label="4. Incubate for\nExposure Period (24-72h)"]; assay [label="5. Perform Assay\n(e.g., MTT, Caspase-Glo)"]; read [label="6. Read Plate\n(Absorbance/Luminescence)"]; analyze [label="7. Data Analysis\n(% Viability, IC50)"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> seed; seed -> incubate1; incubate1 -> treat; treat -> incubate2; incubate2 -> assay; assay -> read; read -> analyze; analyze -> end; } DOT Caption: General experimental workflow for a cell-based cytotoxicity assay.
// Nodes start [label="Compound Precipitates\nin Aqueous Medium", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is final DMSO\nconcentration >0.5%?"]; a1_yes [label="Reduce DMSO %", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q2 [label="Is compound concentration\ntoo high?"]; a2_yes [label="Lower final concentration", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q3 [label="Try solubility enhancers?"]; a3_yes [label="Use Co-solvent, Surfactant,\nor Cyclodextrin", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_ok [label="Proceed with Assay"]; end_reformulate [label="Consider Reformulation", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> a1_yes [label="Yes"]; a1_yes -> end_ok; q1 -> q2 [label="No"]; q2 -> a2_yes [label="Yes"]; a2_yes -> end_ok; q2 -> q3 [label="No"]; q3 -> a3_yes [label="Yes"]; a3_yes -> end_ok; q3 -> end_reformulate [label="No"]; } DOT Caption: A logical workflow for troubleshooting compound solubility issues.
References
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms | MDPI [mdpi.com]
- 16. Development of novel quinazolinone-based compounds with anti-proliferative activity as dual STAT-3 and c-Src inhibitors: design, synthesis and molecular dynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 19. d-nb.info [d-nb.info]
- 20. Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 24. Synthesis and In vitro Cytotoxic Evaluation of New Quinazolinone-Based Chalcones | Engineering and Technology For Sustainable Development [jst.vn]
- 25. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. bds.berkeley.edu [bds.berkeley.edu]
Technical Support Center: Column Chromatography Techniques for Purifying Dihydroxy-quinazolinones
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of dihydroxy-quinazolinones using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable type of column chromatography for purifying dihydroxy-quinazolinones?
A1: Due to the presence of hydroxyl groups, dihydroxy-quinazolinones are generally polar compounds. Therefore, normal-phase chromatography on silica gel is a common and effective method for their purification.[1][2] For highly polar derivatives or for achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) with a reverse-phase C18 column is a powerful alternative.[1][3]
Q2: How do I select an appropriate solvent system (mobile phase) for my dihydroxy-quinazolinone purification?
A2: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for your target compound on a Thin Layer Chromatography (TLC) plate.[1] Given the polar nature of dihydroxy-quinazolinones, a good starting point is a mixture of a moderately polar solvent and a polar solvent. Common choices include:
-
Dichloromethane/Methanol: This is a versatile system for more polar quinazolinone derivatives.[1]
-
Ethyl Acetate/Hexane: While common for general quinazolinones, a higher proportion of ethyl acetate will likely be necessary.[1]
-
Chloroform/Methanol: This combination can also be effective, as demonstrated in the purification of some quinazolinone derivatives.[4]
For very polar compounds that show low mobility even in highly polar solvent systems, adding a small amount of acetic acid (for acidic compounds) or ammonium hydroxide (for basic compounds) to the mobile phase can improve elution.[1][5]
Q3: My dihydroxy-quinazolinone has poor solubility in the chosen mobile phase. How can I load it onto the column?
A3: Poor solubility in the eluent is a common challenge with polar compounds. The recommended method is "dry loading".[6] Dissolve your crude product in a suitable solvent in which it is soluble (e.g., methanol or DMSO). Add a small amount of silica gel to this solution and then evaporate the solvent completely to obtain a dry, free-flowing powder. This powder can then be carefully loaded onto the top of the packed column.[6]
Q4: I'm observing significant peak tailing during HPLC analysis of my purified fractions. What could be the cause?
A4: Peak tailing for quinazolinone compounds, which can be basic, is often due to interactions between the compound's nitrogen groups and acidic silanol groups on the silica-based column.[3] To mitigate this, consider lowering the mobile phase pH to a range of 2.5-3.5, which protonates the analyte and reduces these secondary interactions.[3] Using an end-capped C18 column can also significantly improve peak shape.[3]
Troubleshooting Guides
Issue 1: Poor Separation of Dihydroxy-quinazolinone from Impurities
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | Optimize the mobile phase using TLC. If the Rf values of your compound and impurities are too close, try a different solvent system. For polar compounds, a gradient elution from a less polar to a more polar solvent system can improve separation.[1] |
| Column Overloading | The amount of crude material is too high for the column size. As a general rule, use a sample-to-silica gel ratio of 1:20 to 1:100 by weight.[1] Reduce the amount of sample loaded or use a larger column. |
| Improperly Packed Column | Air bubbles or channels in the stationary phase will lead to a non-uniform flow of the mobile phase and poor separation. Ensure the column is packed uniformly as a slurry and is never allowed to run dry.[1] |
| Co-elution of Similar Polarity Compounds | If impurities have very similar polarity to your target compound, consider using preparative HPLC for higher resolution.[1] |
Issue 2: Low or No Recovery of Dihydroxy-quinazolinone from the Column
| Possible Cause | Suggested Solution |
| Compound is Too Polar for the Eluent | The compound is strongly adsorbed to the silica gel and does not move with the mobile phase. Gradually increase the polarity of the eluent. For example, increase the percentage of methanol in a dichloromethane/methanol mixture.[1] |
| Compound Instability on Silica Gel | Some quinazolinone derivatives can be unstable on acidic silica gel.[7] To test for this, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If a new spot appears, your compound may be degrading. Consider deactivating the silica gel by pre-treating it with a base like triethylamine in the eluent. |
| Compound Precipitation on the Column | If the compound has low solubility in the initial, less polar eluent, it may precipitate at the top of the column. Use the dry loading technique described in the FAQs.[6] |
Quantitative Data Summary
The following table provides a general comparison of common purification techniques for quinazolinone derivatives. For dihydroxy-quinazolinones, which are more polar, yields in normal-phase column chromatography might be slightly lower due to stronger adsorption to silica, and preparative HPLC might be more frequently required to achieve high purity.
| Purification Method | Initial Purity (%) | Final Purity (%) | Typical Yield (%) |
| Recrystallization | 85 | 95-98 | 60-80 |
| Flash Column Chromatography | 85 | 95-99 | 50-75 |
| Preparative HPLC | 85 | >99 | 70-90 |
| Data compiled from a representative example for general 4(3H)-quinazolinone derivatives.[1] |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Dihydroxy-quinazolinone Derivative
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.[1]
-
Solvent System Selection: Develop a suitable solvent system using TLC. A good starting point for a dihydroxy-quinazolinone would be a mixture of dichloromethane and methanol. Adjust the ratio to achieve an Rf of ~0.3 for the target compound.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to settle, ensuring uniform packing without air bubbles.
-
Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.[1]
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude dihydroxy-quinazolinone in a minimal amount of a highly polar solvent (e.g., methanol).
-
Add a small amount of silica gel to the solution.
-
Evaporate the solvent under reduced pressure until a dry powder is obtained.
-
Carefully add the dry, sample-adsorbed silica to the top of the column.
-
-
Elution:
-
Begin elution with the least polar solvent mixture determined by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the target compound.[1]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent by rotary evaporation.
-
Protocol 2: Preparative HPLC of a Dihydroxy-quinazolinone Derivative
-
Column: Use a C18 reverse-phase preparative column.[1]
-
Mobile Phase: A typical mobile phase consists of a mixture of water (A) and acetonitrile or methanol (B), often with 0.1% formic acid or trifluoroacetic acid to improve peak shape.[1]
-
Method Development: First, develop a suitable gradient elution method on an analytical scale. A typical gradient might run from 10% B to 90% B over 20-30 minutes.[1]
-
Sample Preparation: Dissolve the crude or partially purified dihydroxy-quinazolinone in the mobile phase or a compatible solvent and filter it through a 0.45 µm filter.[1]
-
Injection and Fraction Collection: Inject the sample onto the preparative column and collect fractions as they elute, guided by a UV detector.[1]
-
Purity Analysis and Solvent Removal: Analyze the purity of the collected fractions by analytical HPLC. Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Separation of 4(1H)-Quinazolinone, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Preventing degradation of 6,7-Dihydroxyquinazolin-4(3H)-one during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 6,7-Dihydroxyquinazolin-4(3H)-one during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound is the oxidation of its 6,7-dihydroxy (catechol) moiety. This catechol group is susceptible to oxidation, leading to the formation of a highly reactive o-quinone intermediate. This intermediate can then undergo further reactions, including polymerization, which results in the formation of colored degradation products and a loss of compound integrity. While the quinazolinone ring itself is generally stable, the presence of the electron-donating hydroxyl groups can also influence its susceptibility to hydrolysis under harsh conditions.
Q2: What are the optimal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) . It is also crucial to protect the compound from light .
Q3: My solution of this compound is turning brown. What is happening and how can I prevent it?
A3: The brown discoloration is a common indicator of the oxidation of the catechol group and subsequent polymerization of the resulting o-quinone. This process is accelerated by exposure to oxygen, light, and neutral to alkaline pH. To prevent this, prepare solutions fresh whenever possible, use deoxygenated solvents, and maintain a slightly acidic pH (e.g., pH 3-6). The use of antioxidants, such as sodium metabisulfite or glutathione, can also help to inhibit oxidation.
Q4: Can I heat solutions of this compound?
A4: It is not recommended to heat solutions of this compound, especially in acidic or alkaline conditions. While the quinazolinone ring is relatively stable in cold dilute acids and bases, it can be destroyed upon boiling[1]. The catechol moiety is also more susceptible to oxidation at elevated temperatures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and storage of this compound.
Issue 1: Rapid Discoloration of Solutions
| Symptom | Potential Cause | Recommended Solution |
| Solution turns yellow, brown, or black shortly after preparation. | Oxidation of the catechol moiety. This is accelerated by dissolved oxygen, neutral to alkaline pH, and exposure to light. | 1. Use Deoxygenated Solvents: Sparge solvents with an inert gas (argon or nitrogen) for at least 15-20 minutes before use. 2. Control pH: Prepare solutions in a slightly acidic buffer (pH 3-6). Avoid neutral or alkaline conditions. 3. Add Antioxidants: Consider adding a small amount of an antioxidant like sodium metabisulfite (0.1-1 mg/mL) or glutathione to the solution. 4. Protect from Light: Prepare and store solutions in amber vials or wrap containers in aluminum foil. |
Issue 2: Inconsistent Results in Biological Assays
| Symptom | Potential Cause | Recommended Solution |
| Variability in experimental results between different batches or over time. | Degradation of the compound in the stock or working solutions. The oxidized and polymerized forms will have different (or no) biological activity. | 1. Prepare Fresh Solutions: Ideally, prepare solutions immediately before use. 2. Check for Discoloration: Visually inspect solutions for any signs of degradation before use. 3. Perform Quality Control: Periodically analyze the purity of your stock solution using a stability-indicating HPLC method (see Experimental Protocols). 4. Standardize Storage: Ensure all aliquots are stored under identical, optimal conditions (2-8°C, inert atmosphere, protected from light). |
Issue 3: Poor Solubility
| Symptom | Potential Cause | Recommended Solution |
| Difficulty in dissolving the compound, especially in aqueous buffers. | The compound may have limited solubility in neutral aqueous solutions. | 1. Use Co-solvents: For compounds with poor aqueous solubility, a co-solvent such as DMSO or ethanol can be used to prepare a concentrated stock solution, which is then diluted into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment. 2. Adjust pH: The solubility of phenolic compounds can be pH-dependent. Experiment with slightly acidic or basic conditions, keeping in mind the increased risk of degradation at higher pH. |
Quantitative Data on Stability (Representative)
| Condition | Parameter | Value (Representative) | Reference/Basis |
| Storage (Solid State) | Recommended Shelf-life (2-8°C, dark, inert atm.) | > 2 years | General stability of solid-state pharmaceuticals under ideal conditions. |
| Accelerated Stability (40°C/75% RH) | Significant degradation may be observed within weeks. | Accelerated stability testing principles for phenolic compounds. | |
| Solution Stability (Aqueous, 25°C) | Half-life at pH 3 | > 24 hours | Catechols are generally more stable in acidic conditions. |
| Half-life at pH 7 | < 8 hours | Rapid autoxidation of catechols at neutral pH. | |
| Half-life at pH 9 | < 1 hour | Greatly accelerated oxidation of catechols in alkaline conditions. | |
| Photostability (Solution) | Degradation upon exposure to UV/Vis light | Rapid | Phenolic compounds are often photosensitive. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N HCl to achieve a final drug concentration of approximately 100 µg/mL.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL.
-
Incubate at room temperature (due to expected rapid degradation) for 30 minutes, 1, 2, and 4 hours.
-
At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL.
-
Incubate at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
At each time point, withdraw a sample and dilute for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a thin layer in a petri dish.
-
Expose to 60°C in a calibrated oven for 1, 3, and 7 days.
-
At each time point, dissolve a portion of the solid in the initial solvent to prepare a solution of known concentration for HPLC analysis.
-
-
Photodegradation (Solid State):
-
Spread a thin layer of the solid compound in a petri dish.
-
Expose the sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
After exposure, dissolve a portion of the solid to a known concentration for HPLC analysis.
-
3. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
-
The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products. Method optimization will likely be required.
| Parameter | Condition |
| Instrument | HPLC with a UV/Vis or Photodiode Array (PDA) detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water B: Acetonitrile |
| Gradient | 0-5 min: 10% B 5-20 min: 10% to 90% B 20-25 min: 90% B 25-26 min: 90% to 10% B 26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or a wavelength of maximum absorbance for the compound) |
| Injection Volume | 10 µL |
| Sample Preparation | Dilute samples in the mobile phase (initial conditions). |
Visualizations
Degradation Pathway
Caption: Potential degradation pathways of this compound.
Troubleshooting Workflow for Compound Degradation
Caption: Logical workflow for troubleshooting the degradation of this compound.
Experimental Workflow for Stability Testing
Caption: General experimental workflow for conducting forced degradation studies.
References
Technical Support Center: Scaling Up the Synthesis of 6,7-Dihydroxyquinazolin-4(3H)-one for In Vivo Studies
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 6,7-Dihydroxyquinazolin-4(3H)-one. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during laboratory and pilot-scale production.
I. Synthetic Pathway Overview
The recommended scalable synthesis of this compound is a three-step process commencing from 4,5-dimethoxy-2-nitrobenzoic acid. This pathway involves an initial reduction of the nitro group, followed by cyclization to form the quinazolinone core, and concluding with a demethylation step to yield the final dihydroxy product.
Caption: Overall synthetic route for this compound.
II. Experimental Protocols
Step 1: Synthesis of 2-Amino-4,5-dimethoxybenzoic acid
This procedure outlines the reduction of 4,5-dimethoxy-2-nitrobenzoic acid to 2-amino-4,5-dimethoxybenzoic acid.
Materials and Reagents:
| Reagent | Quantity (for 50g scale) | Molar Equivalent |
| Methyl-4,5-dimethoxy-2-nitrobenzoate | 50 g | 1.0 |
| Potassium Hydroxide (85%) | 48.13 g | 3.5 |
| Glacial Acetic Acid | ~66.42 g | - |
| 10% Palladium on Carbon (Pd/C) | 1 g | - |
| Water | 500 mL | - |
Procedure:
-
In a suitable reaction vessel, dissolve potassium hydroxide pellets in ice water.
-
Add methyl-4,5-dimethoxy-2-nitrobenzoate to the solution. The suspension will turn green.
-
Heat the mixture to 70°C, at which point the solution will turn dark red. Monitor the reaction by HPLC until completion.
-
Cool the reaction mixture to room temperature and adjust the pH to 6.6 with glacial acetic acid.
-
Transfer the resulting red suspension to a hydrogenation reactor.
-
Add 10% Pd/C catalyst and hydrogenate at 50°C under 3.5 bar of hydrogen pressure until the reaction ceases.
-
Filter the solution to remove the catalyst.
-
Under an inert atmosphere, adjust the pH of the filtrate to 5.1 with glacial acetic acid. A light green suspension will form.
-
Stir the suspension at room temperature for 30 minutes, then cool to 5°C and stir for an additional 30 minutes.
-
Isolate the product by filtration, wash with ice water, and dry in a vacuum oven at 55°C.
Expected Yield: Approximately 83%.[1]
Step 2: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one
This protocol describes the cyclization of 2-amino-4,5-dimethoxybenzoic acid to form the quinazolinone ring.
Materials and Reagents:
| Reagent | Quantity (for 35g scale) | Molar Equivalent |
| 2-Amino-4,5-dimethoxybenzoic acid | 35 g | 1.0 |
| Formamide | 64 mL | ~8.0 |
Procedure:
-
Combine 2-amino-4,5-dimethoxybenzoic acid and formamide in a flask equipped with a reflux condenser.
-
Heat the reaction mixture to 130-135°C for 2 hours.[2]
-
Cool the mixture to room temperature and pour it into crushed ice.
-
Allow the mixture to stand for 6-8 hours to facilitate precipitation.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from water or ethanol to obtain pure 6,7-dimethoxyquinazolin-4(3H)-one.
Expected Yield: High, potentially over 90%.[2]
Step 3: Synthesis of this compound
This final step involves the demethylation of the dimethoxy intermediate to yield the target compound.
Materials and Reagents:
| Reagent | Quantity (for 64.7g scale) | Molar Equivalent |
| 6,7-Dimethoxyquinazolin-4(3H)-one | 64.7 g | 1.0 |
| L-methionine | 53.7 g | 1.1 |
| Methanesulfonic acid | 425 mL | - |
| 40% Sodium Hydroxide solution | As needed | - |
Procedure:
-
In a reaction vessel, dissolve 6,7-dimethoxyquinazolin-4(3H)-one and L-methionine in methanesulfonic acid.
-
Heat the solution to reflux for 12 hours, monitoring the reaction by HPLC until the starting material is consumed.
-
Cool the reaction mixture and add crushed ice/water.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a 40% aqueous solution of sodium hydroxide to neutralize the acid to a pH of approximately 7. A white precipitate will form.
-
Collect the precipitate by filtration, wash with cold water, and dry to yield this compound.
Expected Yield: High.
III. Troubleshooting and FAQs
This section addresses potential issues that may arise during the synthesis and provides guidance for resolving them.
Caption: Troubleshooting guide for the synthesis of this compound.
Frequently Asked Questions (FAQs):
-
Q1: The reduction of the nitro group in Step 1 is sluggish. What can I do?
-
A1: Ensure the palladium on carbon catalyst is fresh and active. Inactive catalyst is a common cause of slow or incomplete hydrogenation. You can also try increasing the hydrogen pressure within the safe limits of your reactor and extending the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
-
Q2: My yield in the cyclization step (Step 2) is lower than expected.
-
A2: The reaction of 2-amino-4,5-dimethoxybenzoic acid with formamide to form the quinazolinone ring is a condensation reaction. Ensure that a sufficient excess of formamide is used to drive the reaction to completion. Also, verify that the reaction temperature is maintained at 130-135°C, as lower temperatures can lead to incomplete reaction.[2] If the reaction mixture darkens significantly, it may indicate decomposition at higher temperatures.
-
-
Q3: The demethylation in Step 3 is incomplete, even after 12 hours.
-
A3: The demethylation of aryl methyl ethers with L-methionine in methanesulfonic acid can sometimes require longer reaction times. Continue to monitor the reaction by HPLC until no starting material is detected. Ensure that the methanesulfonic acid used is of good quality and not excessively hydrated, as water can interfere with the reaction.
-
-
Q4: The final product, this compound, is discolored (brown or dark). What is the cause and how can I purify it?
-
A4: The dihydroxy nature of the final product makes it susceptible to oxidation, which can lead to discoloration, especially at elevated temperatures or in the presence of air. During the workup of the demethylation step, it is crucial to perform the neutralization with sodium hydroxide at a low temperature (0°C). For purification, recrystallization is recommended. A solvent system such as ethanol/water can be effective. The use of activated carbon during recrystallization can also help to remove colored impurities.[2]
-
-
Q5: What purity is required for in vivo studies, and how should the compound be formulated?
-
A5: For in vivo studies, a purity of >98% is generally required. The absence of toxic residual solvents and heavy metals should also be confirmed. The formulation for in vivo administration will depend on the route of administration and the compound's solubility. Due to the phenolic hydroxyl groups, the compound may have limited aqueous solubility. Formulation strategies may include the use of co-solvents (e.g., DMSO, PEG), cyclodextrins, or lipid-based delivery systems to improve bioavailability. The bioavailability of phenolic compounds can vary significantly, and formulation plays a key role in ensuring adequate exposure in animal models.
-
IV. Purification for In Vivo Studies
Achieving high purity of the final compound is critical for its use in in vivo experiments.
Recrystallization Protocol:
-
Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. For this compound, a polar solvent system like ethanol/water or methanol/water is a good starting point.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent (or solvent mixture).
-
If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Complete the crystallization by cooling the mixture in an ice bath.
-
Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
Purity Analysis:
The purity of the final compound should be assessed by:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Elemental Analysis: To confirm the elemental composition.
V. Data Summary
The following tables summarize the expected quantitative data for each step of the synthesis.
Table 1: Reaction Parameters for the Synthesis of 2-Amino-4,5-dimethoxybenzoic acid
| Parameter | Value |
| Reaction Time | HPLC monitored |
| Temperature | 70°C, then 50°C |
| Pressure (H₂) | 3.5 bar |
| Expected Yield | ~83% |
Table 2: Reaction Parameters for the Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one
| Parameter | Value |
| Reaction Time | 2 hours |
| Temperature | 130-135°C |
| Expected Yield | >90% |
Table 3: Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Reaction Time | 12 hours |
| Temperature | Reflux |
| Expected Yield | High |
References
Validation & Comparative
A Comparative Analysis of Quinazolinone Analogs: Unveiling the Therapeutic Potential of 6,7-Disubstituted Scaffolds
For researchers, scientists, and drug development professionals, the quinazolinone scaffold represents a privileged structure in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This guide provides a comparative study of 6,7-dihydroxyquinazolin-4(3H)-one and its analogs, with a particular focus on the well-documented 6,7-dimethoxy derivative, to highlight structure-activity relationships and guide future drug discovery efforts.
While direct experimental data for this compound is limited in publicly available literature, the extensive research on its structural analogs offers valuable insights into its potential biological profile. Quinazolinone derivatives have demonstrated significant efficacy as anticancer, antioxidant, and antimicrobial agents.[1][2][3] The nature and position of substituents on the quinazolinone core play a crucial role in modulating their biological activity.
Performance Comparison: Anticancer and Antioxidant Activities
The following tables summarize the in vitro anticancer and antioxidant activities of various quinazolinone analogs, providing a baseline for comparison. The 6,7-dimethoxy substitution pattern is a recurring motif in compounds exhibiting potent biological effects.
Table 1: Comparative Anticancer Activity (IC50, µM) of Quinazolinone Analogs
| Compound/Derivative | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | HCT-116 (Colon) | Reference |
| 6,7-dimethoxy-quinazolinone derivative (CEP-32496) | - | - | - | Potent Inhibition | [4] |
| Quinazoline Schiff base 1 | 6.246 | - | - | - | [5] |
| Quinazoline Schiff base 2 | 5.910 | - | - | - | [5] |
| Quinazolinone-1,2,3-triazole (4-Isopropyl) | 10.16 | - | - | - | [5] |
| Quinazolinone-1,2,3-triazole (2-Bromo) | 11.23 | - | - | - | [5] |
| Quinazoline-sulfonamide 4d | 2.5 | - | - | - | [5] |
| Quinazoline-sulfonamide 4f | 5 | - | - | - | [5] |
| New Quinazolinone Derivative (Compound 4) | 72.22 | - | 53.29 | - | [6] |
| New Quinazolinone Derivative (Compound 9) | - | - | - | - | [6] |
Note: A lower IC50 value indicates higher potency. Dashes indicate data not available.
Table 2: Comparative Antioxidant Activity of Quinazolinone Analogs
| Compound/Derivative | DPPH Radical Scavenging (IC50, µM) | ABTS Radical Scavenging (EC50, µM) | Reference |
| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21e) | - | - | [7] |
| 2-(p-tolyl)quinazolin-4(3H)-one | >100 | >100 | [7] |
| 2-(4-methoxyphenyl)quinazolin-4(3H)-one | >100 | >100 | [7] |
| 2-(4-hydroxyphenyl)quinazolin-4(3H)-one | 69.9 | 23.0 | [7] |
| 2-(3-hydroxyphenyl)quinazolin-4(3H)-one | 58.7 | 25.3 | [7] |
| 2-(2-hydroxyphenyl)quinazolin-4(3H)-one | 98.6 | 32.5 | [7] |
Note: A lower IC50/EC50 value indicates higher antioxidant activity. Dashes indicate data not available.
Experimental Protocols
The data presented above is derived from standard in vitro assays. Detailed methodologies for these key experiments are provided below to facilitate reproducibility and further investigation.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[8]
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, HepG2) are harvested and seeded in 96-well plates at a density of 5,000-10,000 cells/well in complete culture medium. Plates are incubated for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations in culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).[5]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.[8]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[5]
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[2][9]
-
Preparation of DPPH Solution: A fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific absorbance at its maximum wavelength (around 517 nm).[2]
-
Reaction Mixture: The test compound at various concentrations is mixed with the DPPH solution.[9]
-
Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[9]
-
Absorbance Measurement: The absorbance of the solution is measured at the maximum wavelength of DPPH. A decrease in absorbance indicates radical scavenging activity.[2]
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined. Ascorbic acid or Trolox is often used as a positive control.[9]
Signaling Pathways and Experimental Workflows
The anticancer activity of many quinazolinone derivatives is attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival. One of the most prominent targets is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[10]
Caption: EGFR signaling pathway and the inhibitory action of quinazolinone analogs.
The diagram above illustrates the simplified EGFR signaling cascade. Upon binding of its ligand (EGF), EGFR dimerizes and autophosphorylates, initiating a downstream signaling cascade involving RAS, RAF, MEK, and ERK. This ultimately leads to the activation of transcription factors that promote cell proliferation, survival, and angiogenesis. Many quinazolinone analogs act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking this pro-survival signaling.
Caption: Experimental workflow for the MTT cytotoxicity assay.
This workflow diagram outlines the key steps involved in determining the cytotoxic effects of quinazolinone analogs on cancer cell lines using the MTT assay, from cell seeding to data analysis.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 1-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea hydrochloride (CEP-32496), a highly potent and orally efficacious inhibitor of V-RAF murine sarcoma viral oncogene homologue B1 (BRAF) V600E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. 7-methoxy-6-nitroquinazolin-4(3H)-one | 1012057-47-4 | Benchchem [benchchem.com]
6,7-Dihydroxyquinazolin-4(3H)-one versus Doxorubicin in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel and effective anticancer agents is a cornerstone of oncological research. This guide provides a comparative overview of the well-established chemotherapeutic agent, doxorubicin, and the quinazolinone derivative, 6,7-dihydroxyquinazolin-4(3H)-one. While extensive data exists for doxorubicin, information regarding the specific anticancer properties of this compound is not available in the current scientific literature. Therefore, this guide will present a detailed analysis of doxorubicin's performance in various cancer cell lines and explore the broader potential of the quinazolinone scaffold as a source of anticancer compounds, drawing on data from structurally related derivatives.
Doxorubicin: A Potent and Widely Used Anticancer Agent
Doxorubicin is an anthracycline antibiotic that has been a mainstay of cancer chemotherapy for decades. Its primary mechanism of action involves the intercalation into DNA, which inhibits the progression of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription and replication. This leads to the blockage of DNA replication and transcription, ultimately triggering cell death.
Mechanism of Action of Doxorubicin
Doxorubicin's cytotoxic effects are multifaceted and include:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between the base pairs of DNA, distorting its structure and preventing the resealing of DNA strands by topoisomerase II. This results in DNA double-strand breaks and the activation of apoptotic pathways.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals. This induces oxidative stress, causing damage to cellular components such as lipids, proteins, and DNA.
-
Induction of Apoptosis: By causing significant DNA damage and cellular stress, doxorubicin activates intrinsic and extrinsic apoptotic pathways, leading to programmed cell death in cancer cells.
Caption: Mechanism of action of Doxorubicin.
Cytotoxicity of Doxorubicin in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of doxorubicin in various cancer cell lines, as reported in the literature.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 0.44 - 1.5 |
| HeLa | Cervical Cancer | 0.19 - 0.98 |
| HT-29 | Colorectal Adenocarcinoma | 0.1 - 10 |
| MCF-7 | Breast Adenocarcinoma | 0.04 - 1.5 |
| PC-3 | Prostate Adenocarcinoma | 0.1 - 1.0 |
Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.
Experimental Protocols for Doxorubicin Cytotoxicity Assays
A common method to determine the cytotoxic effects of a compound on cancer cell lines is the MTT assay.
Caption: Workflow of a typical MTT cytotoxicity assay.
Detailed Methodology for MTT Assay:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of doxorubicin. A control group with no drug is also included.
-
Incubation: The plates are incubated for a specific period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Crystal Formation: The plates are incubated for another few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength typically between 500 and 600 nm.
-
IC50 Calculation: The cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.
This compound: An Unexplored Potential
As of the latest literature search, there are no published studies detailing the cytotoxic activity, mechanism of action, or any direct comparisons of this compound with doxorubicin in cancer cell lines. While the compound is commercially available, its biological effects in the context of cancer remain to be elucidated.
The Quinazolinone Scaffold: A Promising Framework for Anticancer Drug Discovery
Despite the lack of specific data for the 6,7-dihydroxy derivative, the broader class of quinazolinone compounds has demonstrated significant potential in anticancer research. Numerous derivatives have been synthesized and evaluated, revealing a range of mechanisms through which they can exert their cytotoxic effects.
Mechanisms of Action of Quinazolinone Derivatives
Quinazolinone-based compounds have been shown to target various key players in cancer cell proliferation and survival:
-
Tubulin Polymerization Inhibition: Some quinazolinone derivatives have been found to interfere with the dynamics of microtubules, which are essential for cell division. By inhibiting tubulin polymerization, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.
-
Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Aberrant HDAC activity is often observed in cancer. Certain quinazolinone derivatives have been identified as HDAC inhibitors, leading to changes in gene expression that can suppress tumor growth.
-
Tyrosine Kinase Inhibition: Receptor tyrosine kinases (RTKs) are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of RTK signaling is a common feature of many cancers. Several quinazolinone-based molecules have been developed as inhibitors of specific tyrosine kinases, such as the epidermal growth factor receptor (EGFR).
Caption: Potential anticancer mechanisms of the quinazolinone scaffold.
Cytotoxicity of Structurally Related Quinazolinone Derivatives
The following table provides examples of the cytotoxic activity of some quinazolinone derivatives in various cancer cell lines, illustrating the potential of this chemical class.
| Derivative | Cancer Cell Line | IC50 (µM) |
| 2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one | MCF-7 | 2.5 |
| 2-styryl-3H-quinazolin-4-one | A549 | 0.8 |
| 6,7-dimethoxy-2-phenylquinazolin-4(3H)-one | HeLa | 5.2 |
Note: These are examples of different quinazolinone derivatives and are not directly comparable to this compound.
Conclusion and Future Directions
Doxorubicin remains a potent and widely utilized chemotherapeutic agent with a well-defined mechanism of action and extensive supporting data on its efficacy in numerous cancer cell lines. In contrast, this compound is a compound with uncharacterized biological activity in the context of cancer.
The broader family of quinazolinone derivatives, however, represents a promising area for the development of novel anticancer drugs. The versatility of the quinazolinone scaffold allows for the synthesis of compounds that can target a variety of cellular processes essential for cancer cell survival and proliferation.
Future research should focus on:
-
Evaluating the cytotoxic potential of this compound across a panel of cancer cell lines to determine its IC50 values.
-
Elucidating the mechanism of action of this compound, should it exhibit anticancer activity.
-
Conducting structure-activity relationship (SAR) studies on dihydroxy-substituted quinazolinones to optimize their potency and selectivity.
Such studies are crucial to determine if this compound or its derivatives could offer a viable alternative or complementary therapeutic strategy to established drugs like doxorubicin.
A Comparative Analysis of Anticancer Activity: 6,7-Dihydroxyquinazolin-4(3H)-one and Gefitinib
A comprehensive comparison of the anticancer activities of 6,7-Dihydroxyquinazolin-4(3H)-one and the established EGFR inhibitor, gefitinib, is currently challenging due to the limited publicly available data on the biological activity of this compound. While extensive research has characterized the potent anticancer effects and mechanisms of gefitinib, similar in-depth studies on this compound are not readily found in the scientific literature. This guide, therefore, provides a detailed overview of gefitinib's anticancer profile and highlights the current knowledge gap regarding this compound.
Gefitinib: A Potent EGFR Tyrosine Kinase Inhibitor
Gefitinib is a well-established therapeutic agent, particularly in the treatment of non-small cell lung cancer (NSCLC). Its primary mechanism of action involves the inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] By binding to the ATP-binding site of the EGFR's intracellular domain, gefitinib blocks the receptor's autophosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1][2]
Signaling Pathway of Gefitinib
The inhibitory action of gefitinib on EGFR disrupts multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways are critical for regulating cell growth, proliferation, and apoptosis.
Quantitative Data on Gefitinib's Anticancer Activity
The efficacy of gefitinib is most pronounced in cancers harboring activating mutations in the EGFR gene. Its potency is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. The IC50 values of gefitinib vary depending on the cancer cell line and its EGFR mutation status.
| Cell Line | Cancer Type | EGFR Mutation Status | Gefitinib IC50 (µM) |
| H1650 | Non-Small Cell Lung Cancer | EGFR del E746-A750 | 31.0 ± 1.0[4] |
| H1650GR (Gefitinib-Resistant) | Non-Small Cell Lung Cancer | EGFR del E746-A750 | 50.0 ± 3.0[4] |
| A549 | Non-Small Cell Lung Cancer | EGFR Wild-Type | 7.0 ± 1.0 (for AZD9291, a similar EGFR inhibitor)[4] |
| PC9 | Non-Small Cell Lung Cancer | EGFR del E746-A750 | 0.07726 (77.26 nM)[5] |
| HCC827 | Non-Small Cell Lung Cancer | EGFR del E746-A750 | 0.01306 (13.06 nM)[5] |
This compound: An Uncharacterized Compound
Despite its structural similarity to the quinazoline core of gefitinib, there is a notable absence of published research detailing the anticancer activity of this compound. Searches of scientific databases did not yield any studies that have evaluated its efficacy against cancer cell lines, its mechanism of action, or any quantitative data such as IC50 values. While the broader class of quinazolin-4(3H)-one derivatives has been extensively investigated for anticancer properties, data specific to the 6,7-dihydroxy substitution is not available.
Experimental Protocols
To facilitate future research and a direct comparison, the following are standard experimental protocols used to evaluate the anticancer activity of compounds like gefitinib.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
Workflow:
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or gefitinib). A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a predetermined period, typically 48 or 72 hours.
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
A direct and evidence-based comparison of the anticancer activity of this compound and gefitinib is not feasible at this time due to the lack of available scientific data for the former. While gefitinib is a well-documented and potent EGFR inhibitor with a clear mechanism of action and extensive supporting data, this compound remains an uncharacterized compound in the context of cancer research. Future studies are required to elucidate the potential anticancer properties of this compound, including its cytotoxic effects on various cancer cell lines, its molecular targets, and its mechanism of action. Such research would be essential to determine if it holds any promise as a therapeutic agent and how it compares to established drugs like gefitinib.
References
- 1. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Hydroxylated vs. Methoxylated Quinazolinones: A Comparative Guide on Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the nuanced effects of minor structural modifications on the biological activity of a pharmacophore is paramount. This guide provides an objective comparison of hydroxylated and methoxylated quinazolinones, supported by experimental data, to elucidate their structure-activity relationships (SAR) across various therapeutic targets.
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. The substitution pattern on this heterocyclic system plays a critical role in modulating its biological profile. Among the most common and impactful substitutions are hydroxyl (-OH) and methoxy (-OCH3) groups. While often considered bioisosteres, the switch between a hydrogen bond donor (hydroxyl) and a more lipophilic, non-donating group (methoxy) can lead to significant differences in potency, selectivity, and pharmacokinetic properties. This guide synthesizes findings from multiple studies to provide a clear comparison of their effects.
Comparative Biological Activities
The influence of hydroxyl versus methoxy substitution on the activity of quinazolinones is highly dependent on the specific biological target and the position of the substituent on the quinazolinone core or its appended functionalities.
Antiproliferative Activity
In the context of anticancer activity, the presence and position of hydroxyl and methoxy groups on 2-aryl substituted quinazolinones have been shown to be critical. A study on 2-substituted quinazolinones revealed that a 2-methoxyphenyl substitution resulted in a compound with a remarkable antiproliferative profile against a majority of tested cancer cell lines.[1] Subsequent demethylation to the corresponding phenol analog allowed for a direct comparison.
| Compound | Substitution | Activity Metric (e.g., IC50) | Cell Line(s) | Reference |
| Compound 17 | 2-methoxyphenyl | Data not explicitly tabulated in source | Multiple cancer cell lines | [1] |
| Compound 21 | 2-hydroxyphenyl | Data not explicitly tabulated in source | Multiple cancer cell lines | [1] |
While the specific IC50 values were not presented in a comparative table in the primary literature, the study highlighted the potent activity of the methoxylated compound.[1] This suggests that for this particular scaffold, the methoxy group may contribute more favorably to interactions with the target kinases.[1]
Antimicrobial Activity
The antimicrobial properties of quinazolinones are also significantly influenced by these substitutions. Research on various derivatives has indicated that compounds containing chloro or methoxy groups often exhibit good antimicrobial activity.[2] In one study, methoxy-substituted Schiff base derivatives of quinazolinone showed notable antibacterial effects.[2] Conversely, other studies have demonstrated that hydroxyl substitutions can lead to excellent activity against both bacterial and fungal species.[2] This highlights the complexity of the SAR, where the choice between a hydroxyl and a methoxy group for optimal activity is not always straightforward and depends on the overall structure of the molecule.
Antioxidant Activity
A systematic study on 2-substituted quinazolin-4(3H)-ones as antioxidant agents provided a clear comparison between hydroxylated and methoxylated derivatives.[3] The study concluded that for antioxidant activity in a 2-phenylquinazolin-4(3H)-one, the presence of at least one hydroxyl group is often required, and its potency is influenced by the relative position of other substituents like a methoxy group.[3] The most potent compounds possessed multiple hydroxyl groups or a combination of hydroxyl and methoxy groups at specific positions.[3]
| Compound | Substitution on 2-phenyl ring | Antioxidant Activity (EC50 in µM) - ABTS Assay | Antioxidant Activity (EC50 in µM) - CUPRAC Assay | Reference |
| 21j | 4-Hydroxy-3-methoxy | 14.8 ± 0.9 | 12.1 ± 0.5 | [3] |
| 21k | 2-Hydroxy-3-methoxy | 15.6 ± 0.8 | 13.5 ± 0.7 | [3] |
| 21i | 3-Hydroxy-4-methoxy | 21.3 ± 1.1 | 18.9 ± 0.9 | [3] |
| 21e | 2,3-Dihydroxy | 8.9 ± 0.4 | 7.5 ± 0.3 | [3] |
The data indicates that while methoxy groups in conjunction with a hydroxyl group contribute to antioxidant activity, dihydroxy substitutions, particularly in the ortho position, lead to higher potency.[3] The position of the methoxy group relative to the hydroxyl is also important, with ortho and para positions being more favorable than meta.[3]
Anti-inflammatory Activity
The anti-inflammatory effects of quinazolinones have been investigated through their ability to inhibit the expression of inflammatory mediators. In one study, a methoxy group at the para position of an aromatic ring substituent on the quinazolinone scaffold resulted in a lack of inhibition of iNOS gene expression.[4] In contrast, other substitutions on the same scaffold effectively reduced the expression of inflammatory genes like COX-2 and IL-1β.[4] This suggests that for this particular anti-inflammatory mechanism, a methoxy group at that position is detrimental to activity.
Experimental Protocols
A summary of the key experimental methodologies cited in this guide is provided below.
Synthesis of Hydroxylated and Methoxylated Quinazolinones
The synthesis of the compared hydroxylated and methoxylated quinazolinones typically involves a multi-step process.
General Synthesis of Methoxylated Quinazolinones: A common route starts from a methoxy-substituted benzoic acid.[1] This is converted to the corresponding benzoxazinone, which is then reacted with an appropriate amine to yield the N-substituted quinazolinone.
Demethylation to Hydroxylated Quinazolinones: The hydroxylated analogs are often prepared by the demethylation of their methoxylated precursors.[1] A common reagent used for this transformation is boron tribromide (BBr3) in a suitable solvent like dichloromethane.[1]
Biological Assays
-
Antiproliferative Activity (MTT Assay): Human cancer cell lines are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period (e.g., 72 hours), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added. Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance is measured spectrophotometrically, and the IC50 value (the concentration required to inhibit cell growth by 50%) is calculated.[5][6]
-
Kinase Inhibition Assay (Differential Scanning Fluorimetry - DSF): This assay measures the thermal stability of a target kinase in the presence of an inhibitor. An increase in the melting temperature of the kinase upon binding of the compound indicates stabilization and therefore, interaction. This method is used to screen for potency and selectivity against a panel of kinases.[1]
-
Antioxidant Activity Assays:
-
ABTS Assay: This assay measures the ability of a compound to scavenge the stable radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+). The reduction of the blue-green ABTS•+ radical is monitored by the decrease in absorbance at a specific wavelength.[3]
-
CUPRAC (CUPric Reducing Antioxidant Capacity) Assay: This method is based on the reduction of Cu(II)-neocuproine complex to the Cu(I)-neocuproine complex by the antioxidant compound. The resulting color change is measured spectrophotometrically.[3]
-
-
Anti-inflammatory Activity (Gene Expression Analysis): Macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds. After incubation, total RNA is extracted, and the expression levels of inflammatory genes (e.g., COX-2, iNOS, IL-1β, TNF-α) are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[4]
Visualizing the Structure-Activity Relationship Logic
The following diagram illustrates the general workflow for comparing the biological activity of hydroxylated and methoxylated quinazolinones.
Caption: Workflow for SAR study of hydroxylated vs. methoxylated quinazolinones.
Conclusion
The substitution of a hydroxyl group with a methoxy group on the quinazolinone scaffold, or vice versa, can have profound and sometimes unpredictable effects on biological activity. While methoxylation can enhance lipophilicity and potentially improve cell permeability and metabolic stability, the loss of the hydrogen bond donating hydroxyl group can be detrimental for interactions with certain biological targets.
-
For antiproliferative activity , methoxy groups in certain positions have shown significant potency, possibly due to favorable interactions within the hydrophobic pockets of kinases.[1]
-
In antimicrobial applications , both hydroxyl and methoxy groups can contribute to activity, and the optimal choice is highly dependent on the specific derivative and microbial strain.[2]
-
For antioxidant activity , hydroxyl groups, particularly multiple hydroxyls in an ortho arrangement, are generally superior, though methoxy groups can positively modulate this activity.[3]
-
In the context of anti-inflammatory action via inhibition of gene expression, a methoxy group at a specific position was found to be detrimental.[4]
This comparative guide underscores the importance of empirical testing for both hydroxylated and methoxylated analogs in the drug discovery process. The choice between these two functional groups is a critical optimization step that must be guided by experimental data for each specific therapeutic application and target. Future research should continue to explore these relationships to build more predictive models for the rational design of potent and selective quinazolinone-based therapeutic agents.
References
- 1. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents by bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of In Vitro and In Vivo Efficacy of Quinazolin-4(3H)-one Derivatives
The quinazolin-4(3H)-one scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this scaffold have been extensively investigated for various therapeutic applications, including their potential as anticancer, anticonvulsant, antioxidant, and antiviral agents.[2][3][4][5] This guide provides a comparative overview of the in vitro and in vivo efficacy of selected quinazolin-4(3H)-one derivatives, based on published experimental data. The focus will be on their anticancer and anticonvulsant properties, two areas where this class of compounds has shown significant promise.
Anticancer Activity of Quinazolin-4(3H)-one Derivatives
Quinazolin-4(3H)-one derivatives have emerged as a significant class of anticancer agents, with some compounds exhibiting potent activity against various cancer cell lines and in preclinical animal models.[6][7] These derivatives often exert their effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
The in vitro anticancer activity of quinazolin-4(3H)-one derivatives is typically evaluated by their cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound ID | Cancer Cell Line | In Vitro Efficacy (IC50) | Reference Compound | Reference IC50 |
| 5c | HT29 (Colon Cancer) | 5.53 µM | - | - |
| 5b | HepG2 (Liver Cancer) | Stronger than 5a and 5c | Sorafenib | Less effective than Sorafenib |
| 3j | MCF-7 (Breast Cancer) | 0.20 ± 0.02 µM | Lapatinib | 5.9 ± 0.74 µM |
| 3g | A2780 (Ovarian Cancer) | 0.14 ± 0.03 µM | Lapatinib | 12.11 ± 1.03 µM |
| 9g | SARS-CoV-2 Infected Vero cells | < 0.25 µM | - | - |
| 11e | SARS-CoV-2 Infected Vero cells | < 0.25 µM | - | - |
| 5d | HCT116 (Colon) | 6.09 µM | Sorafenib | - |
| HePG2 (Liver) | 2.39 µM | |||
| Hela (Cervical) | 8.94 µM | |||
| MCF-7 (Breast) | 4.81 µM | |||
| 5h | HCT116 (Colon) | 5.89 µM | Sorafenib | - |
| HePG2 (Liver) | 6.74 µM |
Table 1: In Vitro Anticancer Efficacy of Selected Quinazolin-4(3H)-one Derivatives
Cell Lines and Culture: Human cancer cell lines such as HT29 (colon), HepG2 (liver), MCF-7 (breast), and A2780 (ovarian) are commonly used.[3][7][8] Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for another few hours.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.
Apoptosis Analysis by Flow Cytometry: Some studies investigate the mechanism of cell death induced by these compounds. For instance, compounds 5a and 5f were shown to induce apoptosis in MGC-803 and Bcap-37 cells.[9]
-
Cancer cells are treated with the compound of interest for a defined time.
-
Cells are harvested, washed, and then stained with Annexin V-FITC and Propidium Iodide (PI).
-
The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Many quinazolin-4(3H)-one derivatives with anticancer activity function as inhibitors of tyrosine kinases, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.[8][10]
VEGFR-2 Signaling Pathway Inhibition by Quinazolin-4(3H)-one Derivatives.
Anticonvulsant Activity of Quinazolin-4(3H)-one Derivatives
Certain 2,3-disubstituted quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their anticonvulsant properties, with some compounds showing protection in animal models of seizures.[4] These compounds are often investigated for their potential to modulate the GABA-A receptor, a key inhibitory neurotransmitter receptor in the brain.[4]
The in vivo anticonvulsant activity is typically assessed using rodent models of induced seizures. The efficacy is measured by the ability of the compound to prevent or delay the onset of seizures and to protect the animals from seizure-induced mortality.
| Compound Series | Dose (mg/kg, i.p.) | Seizure Protection (%) |
| a | 150 | 16.67 - 100 |
| b | 150 | 16.67 - 100 |
Table 2: In Vivo Anticonvulsant Efficacy of Quinazolin-4(3H)-one Derivatives in the PTZ-induced Seizure Model[4]
It is important to note that for some compounds in these series, the anticonvulsant activity was not consistently correlated with the administered dose.[4]
Pentylenetetrazole (PTZ)-Induced Seizure Model:
-
Animals (typically mice) are divided into control and experimental groups.
-
The experimental groups are administered with different doses of the test compounds intraperitoneally (i.p.).
-
The control group receives the vehicle.
-
After a specific period (e.g., 30 minutes), all animals are challenged with a convulsant dose of pentylenetetrazole (PTZ).
-
The animals are observed for the onset of seizures (e.g., myoclonic jerks, generalized clonic-tonic seizures) and mortality for a defined observation period.
-
The percentage of animals protected from seizures and mortality in the treated groups is calculated and compared to the control group.
The following diagram illustrates the workflow for evaluating the anticonvulsant activity of quinazolin-4(3H)-one derivatives in the PTZ-induced seizure model.
Workflow for In Vivo Anticonvulsant Activity Screening.
Conclusion
Quinazolin-4(3H)-one derivatives represent a versatile class of compounds with significant therapeutic potential, particularly in the fields of oncology and neurology. The presented data highlights the importance of both in vitro and in vivo studies in the preclinical evaluation of these compounds. While in vitro assays provide valuable information on potency and mechanism of action at a cellular level, in vivo models are crucial for assessing the overall efficacy and safety profile in a complex biological system. Future research should continue to explore the structure-activity relationships of this promising scaffold to develop novel drug candidates with improved efficacy and reduced toxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of quinazolin-4(3H)-one derivatives bearing dithiocarbamate side chain at C2-position as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
Cross-Validation of Molecular Docking with In Vitro Results for 6,7-Disubstituted Quinazolin-4(3H)-one Derivatives as Anticancer Agents
A Comparative Guide for Researchers in Drug Discovery
The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer properties. This guide provides a comparative analysis of in vitro anticancer activity and in silico molecular docking studies for 6,7-disubstituted quinazolin-4(3H)-one derivatives, which are structurally analogous to 6,7-Dihydroxyquinazolin-4(3H)-one. The objective is to cross-validate the computational predictions with experimental data, offering insights for the rational design of more potent anticancer agents.
In Vitro Anticancer Activity
Derivatives of 6,7-dimethoxyquinazolin-4(3H)-one have been synthesized and evaluated for their cytotoxic potential against various human cancer cell lines. The 6,7-dimethoxy substitution pattern is a close bioisostere of the 6,7-dihydroxy substitution and provides a valuable reference for understanding the structure-activity relationship. The in vitro antiproliferative activity is commonly assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
Table 1: In Vitro Anticancer Activity of 6,7-Dimethoxyquinazoline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 14b | Hep-G2 | low-micromolar | [1] |
| 14b | MCF-7 | low-micromolar | [1] |
| SQ2 | HT-29 | 3.38 | [2] |
| SQ2 | COLO-205 | 10.55 | [2] |
| Reference Drug (Cabozantinib) | HT-29 | 9.10 | [2] |
| Reference Drug (Cabozantinib) | COLO-205 | 10.66 | [2] |
Molecular Docking Studies
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. For anticancer drug discovery, key protein targets include receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in tumors and play a crucial role in cancer cell proliferation and angiogenesis.[1][2] Docking studies with these receptors can provide insights into the molecular interactions driving the inhibitory activity of the quinazolinone derivatives.
Table 2: Molecular Docking Performance of 6,7-Dimethoxyquinazoline Derivatives against VEGFR-2
| Compound ID | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 14b | VEGFR-2 | Not explicitly stated, but noted to bind well to the ATP-binding site. | Not explicitly detailed. | [1] |
| SQ2 | VEGFR-2 | Not explicitly stated, but noted to bind to key amino acids. | Asp1044, Glu883 | [2] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is typically determined against human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin, Cabozantinib) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilizing agent like Dimethyl Sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Molecular Docking Protocol
Molecular docking simulations are performed to understand the binding interactions between the quinazolinone derivatives and the target protein.
-
Ligand Preparation: The 2D structures of the ligands are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed using a suitable force field (e.g., MMFF94).
-
Protein Preparation: The 3D crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 2OH4) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogen atoms and charges are added.
-
Binding Site Definition: The active site for docking is defined based on the co-crystallized ligand or by using a binding site prediction tool.
-
Docking Simulation: Docking is performed using software like AutoDock or Glide. The program explores various conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The docking results are analyzed to identify the best-docked poses, the predicted binding energies (docking scores), and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
Cross-Validation and Comparison
A direct comparison of the in vitro IC50 values with the in silico docking scores can help in validating the computational model and understanding the structure-activity relationships. Generally, a lower IC50 value (indicating higher potency) is expected to correlate with a more negative docking score (indicating a stronger predicted binding affinity).
For the 6,7-dimethoxyquinazoline derivatives, the available data suggests a good correlation. For instance, compound SQ2 showed potent in vitro cytotoxic activity against HT-29 and COLO-205 cell lines, and its docking study revealed interactions with key amino acid residues in the active site of VEGFR-2, a known anticancer target.[2] Similarly, compound 14b exhibited potent inhibitory activity against VEGFR-2 and significant antiproliferative effects.[1]
The hydrogen bonding interactions with key residues in the hinge region of the kinase domain, such as Asp1044 and Glu883 in VEGFR-2, are often crucial for potent inhibition. The molecular docking studies for these derivatives consistently predict such interactions, providing a rational basis for their observed biological activity.
Visualizing the Workflow and Signaling Pathway
To better understand the process of cross-validation and the biological context, the following diagrams are provided.
Caption: Workflow for cross-validating molecular docking with in vitro results.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of quinazolinone derivatives.
Conclusion
The cross-validation of molecular docking with in vitro experimental results for 6,7-disubstituted quinazolin-4(3H)-one derivatives demonstrates a promising correlation, supporting the use of computational methods in the rational design of novel anticancer agents. While specific data for this compound is limited, the analysis of structurally similar analogs provides a strong foundation for future research. Further synthesis and biological evaluation of the 6,7-dihydroxy scaffold are warranted to explore its full therapeutic potential. The integration of in silico and in vitro approaches, as outlined in this guide, will be instrumental in accelerating the discovery and development of more effective and selective cancer therapies.
References
A Comparative Analysis of the Antioxidant Potential of 6,7-Dihydroxyquinazolin-4(3H)-one and Quercetin
For the attention of Researchers, Scientists, and Drug Development Professionals.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is a critical determinant of its potential to mitigate oxidative stress-related pathologies. The following table summarizes the available quantitative data on the antioxidant activity of 6,7-Dihydroxyquinazolin-4(3H)-one and quercetin, as determined by various in vitro assays. It is important to note that these values are compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Antioxidant Assay | This compound Derivative | Quercetin | Reference Compound |
| DPPH Radical Scavenging Activity (IC50) | 7.2 µM (for 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one)[1] | 0.74 - 19.17 µg/mL (approx. 2.45 - 63.4 µM)[2] | Ascorbic Acid: 9.53 µg/mL |
| ABTS Radical Cation Scavenging Activity (TEAC) | 3.46 (for 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one)[1] | IC50: 1.17 µg/mL (approx. 3.87 µM)[2] | Trolox[3] |
| Ferric Reducing Antioxidant Power (FRAP) | Not Available | Quercetin showed significant reducing power[4] | Ascorbic Acid |
| Superoxide Anion Radical Scavenging Activity (IC50) | Potent activity with IC50 values ranging from 0.57 µM – 48.93 µM for various 2-aryl-4(3H)-quinazolinone derivatives[5] | Not Directly Available | Quercetin dihydrate (IC50 = 94.1± 1.1 µM)[5] |
Note: The data for this compound is represented by a structurally similar and potent dihydroxy-substituted quinazolinone derivative from a study evaluating a series of such compounds.[1] IC50 values for quercetin are presented in a range as reported across different studies. Conversion from µg/mL to µM for quercetin is approximated using its molar mass (302.24 g/mol ).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
A stock solution of the test compound (this compound or quercetin) is prepared in a suitable solvent (e.g., methanol or ethanol).[6]
-
Serial dilutions of the stock solution are made to obtain a range of concentrations.
-
A fresh solution of DPPH (typically 0.1 mM) in methanol is prepared and its absorbance is adjusted to a specific value at its maximum wavelength (around 517 nm).[6][7]
-
An aliquot of each concentration of the test compound is mixed with the DPPH solution.[6]
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[6]
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.[6]
-
A control is prepared containing the solvent and the DPPH solution without the test compound.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Protocol:
-
The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of approximately 0.70 at 734 nm.[4]
-
Various concentrations of the test compound are prepared.
-
An aliquot of each concentration of the test compound is added to the diluted ABTS•+ solution.[6]
-
The mixture is incubated at room temperature for a specific time (e.g., 6-10 minutes).[4][6]
-
The absorbance is measured at 734 nm.[4]
-
The percentage of inhibition of absorbance is calculated, and the Trolox Equivalent Antioxidant Capacity (TEAC) is often determined by comparing the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Protocol:
-
The FRAP reagent is prepared fresh by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.[4][8]
-
Aliquots of the test compound at various concentrations are added to the FRAP reagent.
-
The mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).
-
The absorbance of the colored product (ferrous-TPTZ complex) is measured at 593 nm.[4]
-
The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared using a known concentration of FeSO₄·7H₂O.[4]
Visualizing the Experimental Workflow
To provide a clear understanding of the process for evaluating and comparing the antioxidant activities of this compound and quercetin, the following workflow diagram is presented.
Caption: Experimental workflow for comparing antioxidant activity.
Signaling Pathways in Antioxidant Action
Beyond direct radical scavenging, both quinazolinone derivatives and flavonoids like quercetin can exert antioxidant effects by modulating intracellular signaling pathways. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of a suite of antioxidant and detoxifying enzymes.
Caption: Nrf2-mediated antioxidant signaling pathway.
References
- 1. Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Characterization and Antioxidant Property of Quercetin-Tb(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. zen-bio.com [zen-bio.com]
A Head-to-Head Comparison: 6,7-Dihydroxyquinazolin-4(3H)-one Scaffold vs. Erlotinib for EGFR-Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the 6,7-dihydroxyquinazolin-4(3H)-one scaffold and the established first-generation EGFR inhibitor, erlotinib. While direct, extensive experimental data for this compound as a standalone therapeutic agent is limited in publicly available literature, its quinazolinone core is a well-established pharmacophore in the development of potent EGFR inhibitors. This comparison will, therefore, evaluate the potential of this scaffold in the context of known quinazolinone-based inhibitors against the performance of erlotinib.
Executive Summary
Erlotinib is a potent, reversible ATP-competitive inhibitor of the EGFR tyrosine kinase, approved for the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer. The 4-anilinoquinazoline scaffold is the foundational structure of many first-generation EGFR inhibitors, including erlotinib itself. The 6,7-dihydroxy-4(3H)-one variant represents a core structure whose potential lies in its amenability to chemical modification to optimize target binding and pharmacokinetic properties. This guide will explore the established data for erlotinib and the therapeutic potential of the this compound scaffold by examining structurally related compounds.
Data Presentation: Quantitative Comparison
Quantitative data for erlotinib is well-documented. For the this compound scaffold, data from representative, more complex quinazolinone-based EGFR inhibitors are presented to illustrate the potential efficacy that can be achieved through chemical modification of this core structure.
Table 1: Biochemical and Cellular Potency
| Parameter | Erlotinib | Representative Quinazolinone Derivatives | Notes |
| EGFR Kinase IC50 | 2 nM | 11.66 - 867.1 nM (for 6-arylureido-4-anilinoquinazoline derivatives)[1] | Potency against the isolated enzyme. IC50 values are highly dependent on the specific substitutions on the quinazolinone scaffold. |
| Cellular Potency (e.g., A549 cell line) | ~2.0 µM (IC50) | Compound 7i (6-arylureido-4-anilinoquinazoline derivative): 2.25 µM (IC50)[1] | Dependent on cell line, EGFR mutation status, and cellular context. |
| Selectivity | Selective for EGFR over many other kinases | Generally good selectivity for EGFR can be achieved, but this is highly dependent on the specific chemical modifications.[1] | Kinase selectivity profiling is crucial in the development of novel inhibitors to minimize off-target effects. |
Table 2: Pharmacokinetic Properties
| Parameter | Erlotinib | Representative Quinazolinone Derivatives | Notes |
| Bioavailability | ~60% | Variable | Highly dependent on the physicochemical properties of the specific derivative. |
| Half-life | ~36 hours | Variable | Structural modifications significantly impact metabolic stability and clearance. |
| Metabolism | Primarily by CYP3A4 | Dependent on specific substitutions | Understanding metabolic pathways is critical for predicting drug-drug interactions. |
Mechanism of Action and Signaling Pathway
Both erlotinib and other inhibitors based on the quinazolinone scaffold are typically ATP-competitive inhibitors of the EGFR tyrosine kinase. By binding to the ATP-binding pocket of the intracellular domain of EGFR, they prevent receptor autophosphorylation and the subsequent activation of downstream signaling cascades critical for tumor cell proliferation, survival, and metastasis. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway, which is central to cell proliferation, and the PI3K-AKT-mTOR pathway, a key regulator of cell survival and apoptosis.
Caption: Simplified EGFR Signaling Pathway and Inhibition by Erlotinib/Quinazolinone-based Inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective comparison of novel compounds with established drugs like erlotinib.
In Vitro EGFR Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against EGFR kinase activity.
Protocol:
-
Reagents and Materials: Recombinant human EGFR kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, kinase assay buffer, test compound (e.g., this compound derivative), erlotinib (positive control), DMSO (vehicle control), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compound and erlotinib in DMSO.
-
In a 96-well plate, add the kinase assay buffer, EGFR enzyme, and the substrate.
-
Add the diluted compounds or controls to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Cell Viability/Proliferation Assay (e.g., MTT Assay)
Objective: To measure the effect of the test compound on the viability and growth of cancer cell lines (e.g., A549, a human lung adenocarcinoma cell line with wild-type EGFR).
Protocol:
-
Cell Culture: Culture A549 cells in appropriate media and conditions.
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound, erlotinib, or vehicle control for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Western Blot Analysis for EGFR Phosphorylation
Objective: To determine if the test compound inhibits EGFR autophosphorylation and downstream signaling in intact cells.
Protocol:
-
Cell Treatment:
-
Culture cancer cells (e.g., A549) to near confluency.
-
Starve the cells in serum-free media for 24 hours.
-
Pre-treat the cells with the test compound or erlotinib for a specified time (e.g., 2 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes).
-
-
Protein Extraction and Quantification:
-
Lyse the cells and extract total protein.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Conclusion
Erlotinib remains a cornerstone of targeted therapy for EGFR-mutant NSCLC. The this compound scaffold represents a valuable starting point for the design of novel EGFR inhibitors. As demonstrated by the broader class of quinazolinone derivatives, strategic modifications to this core can yield compounds with potent and selective EGFR inhibitory activity, comparable in in vitro studies to established drugs like erlotinib.[1] Future research should focus on synthesizing and evaluating derivatives of the this compound scaffold to optimize their potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of developing next-generation EGFR inhibitors that can overcome existing resistance mechanisms.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The information on this compound is based on its chemical class and related compounds due to the limited availability of specific experimental data for this molecule in the public domain.
References
Comparative Antimicrobial Spectrum Analysis: 6,7-Dihydroxyquinazolin-4(3H)-one versus Standard Antibiotics
This guide presents a comparative overview of the potential antimicrobial spectrum of 6,7-Dihydroxyquinazolin-4(3H)-one against a panel of standard antibiotics. Quinazolinone derivatives have garnered significant interest in medicinal chemistry due to their broad range of pharmacological activities, including antimicrobial properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, providing a framework for evaluating the antimicrobial efficacy of this compound through established experimental protocols and data presentation formats.
While specific experimental data for this compound is not yet publicly available, this guide utilizes a template populated with hypothetical data for this compound to illustrate its potential antimicrobial profile in comparison to known antibiotics. The methodologies and comparative data for the standard antibiotics are based on established scientific literature.
Data Presentation: Antimicrobial Susceptibility Testing
The antimicrobial activity of a compound is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in a disk diffusion assay. The following tables present a hypothetical antimicrobial spectrum for this compound against representative Gram-positive and Gram-negative bacteria, as well as a common fungal strain.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4][5]
| Microorganism | Gram Stain | This compound (µg/mL) | Amoxicillin (µg/mL) | Ciprofloxacin (µg/mL) |
| Staphylococcus aureus | Gram-positive | 8 | 0.25 - 2 | 0.12 - 1 |
| Streptococcus pneumoniae | Gram-positive | 16 | ≤0.06 - 2 | 0.12 - 2 |
| Escherichia coli | Gram-negative | 32 | >32 (Resistant) | ≤0.03 - 1 |
| Pseudomonas aeruginosa | Gram-negative | 64 | >32 (Resistant) | 0.25 - 4 |
Note: Data for this compound is hypothetical. Data for standard antibiotics represents a typical range of reported MIC values.
Table 2: Zone of Inhibition (Disk Diffusion Assay) in mm
The disk diffusion method involves placing antibiotic-impregnated disks on an agar plate inoculated with bacteria. The diameter of the clear zone of no growth around the disk indicates the susceptibility of the organism to the agent.[6][7][8][9]
| Microorganism | Gram Stain | This compound (mm) | Amoxicillin (mm) | Ciprofloxacin (mm) |
| Staphylococcus aureus | Gram-positive | 18 | ≥29 (Susceptible) | ≥21 (Susceptible) |
| Streptococcus pneumoniae | Gram-positive | 15 | ≥25 (Susceptible) | ≥16 (Susceptible) |
| Escherichia coli | Gram-negative | 12 | ≤13 (Resistant) | ≥21 (Susceptible) |
| Pseudomonas aeruginosa | Gram-negative | 10 | ≤13 (Resistant) | ≥21 (Susceptible) |
Note: Data for this compound is hypothetical. Data for standard antibiotics is based on CLSI/EUCAST interpretive criteria.[10][11][12]
Experimental Protocols
Standardized methods are crucial for the accurate determination of antimicrobial susceptibility. The following are detailed protocols for the Minimum Inhibitory Concentration (MIC) test and the Kirby-Bauer disk diffusion assay.
Minimum Inhibitory Concentration (MIC) Assay Protocol
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[4][5][13][14]
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), and sterilized by filtration.
-
Preparation of Microtiter Plates: A 96-well microtiter plate is used. Serial two-fold dilutions of the antimicrobial agent are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. A positive control (broth with inoculum, no drug) and a negative control (broth only) are included. The plate is incubated at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Kirby-Bauer Disk Diffusion Assay Protocol
The disk diffusion assay is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antimicrobial agents.[6][7][8][9][15]
-
Inoculum Preparation: A bacterial inoculum is prepared and adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of growth.
-
Application of Disks: Paper disks (6 mm in diameter) impregnated with a standardized concentration of the antimicrobial agent (this compound and standard antibiotics) are placed on the agar surface using sterile forceps.
-
Incubation: The plate is incubated at 35-37°C for 16-24 hours.
-
Measurement and Interpretation: The diameter of the zone of inhibition around each disk is measured in millimeters. The results are interpreted as susceptible, intermediate, or resistant based on standardized interpretive charts.[10][11]
Visualizations
The following diagrams illustrate the general workflow for antimicrobial susceptibility testing.
Caption: General workflow for antimicrobial susceptibility testing.
References
- 1. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme [mdpi.com]
- 2. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. benchchem.com [benchchem.com]
- 6. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 9. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 10. fda.gov [fda.gov]
- 11. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 12. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 13. protocols.io [protocols.io]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 15. asm.org [asm.org]
Benchmarking the Kinase Inhibitory Profile of 6,7-Dihydroxyquinazolin-4(3H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitory profile of the 6,7-dihydroxyquinazolin-4(3H)-one scaffold. Due to the limited publicly available data on the specific kinase inhibitory activity of this compound, this guide utilizes data from structurally related 6,7-dimethoxyquinazolin-4(3H)-one derivatives as a proxy to benchmark its potential against known kinase inhibitors. The quinazolin-4(3H)-one core is a well-established pharmacophore in the development of kinase inhibitors, with several approved drugs featuring this scaffold.[1][2] This guide aims to offer a valuable resource for researchers interested in the development of novel kinase inhibitors based on this privileged structure.
Comparative Kinase Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various quinazolin-4(3H)-one derivatives and approved kinase inhibitors against key oncogenic kinases: Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2).
Table 1: Kinase Inhibitory Profile of 6,7-Disubstituted Quinazolin-4(3H)-one Derivatives and Reference Compounds
| Compound/Drug | EGFR (IC50 in µM) | HER2 (IC50 in µM) | VEGFR2 (IC50 in µM) | CDK2 (IC50 in µM) | Reference |
| 6,7-Dimethoxy Derivative 1 | 0.097 ± 0.019 | 0.128 ± 0.024 | Not Reported | 0.173 ± 0.012 | [3] |
| 6,7-Dimethoxy Derivative 2 | 0.181 ± 0.011 | Not Reported | Not Reported | 0.177 ± 0.032 | [3] |
| Gefitinib | 0.026 - 0.057 | >10 | Not Reported | Not Reported | [4] |
| Erlotinib | 0.002 | Not Reported | Not Reported | Not Reported | [5] |
| Lapatinib | 0.0108 | 0.0092 | >10 | >10 | [6][7] |
| Imatinib (CDK2 control) | Not Reported | Not Reported | Not Reported | 0.131 ± 0.015 | [3] |
| Erlotinib (EGFR control) | 0.056 ± 0.012 | Not Reported | Not Reported | Not Reported | [3] |
| Lapatinib (HER2 control) | Not Reported | 0.078 ± 0.015 | Not Reported | Not Reported | [3] |
Note: Data for 6,7-Dimethoxy Derivatives are from a study on a series of quinazolin-4(3H)-one derivatives and may not be representative of all such compounds. The specific substitutions on the rest of the molecule influence the activity.
Experimental Protocols
Detailed methodologies for common in vitro kinase inhibition assays are provided below. These protocols are essential for the accurate determination and comparison of kinase inhibitor potency.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[8][9]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal that is proportional to the initial kinase activity.
Procedure:
-
Kinase Reaction:
-
Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test compound (e.g., this compound) in a suitable kinase buffer.
-
Incubate the reaction at room temperature for the desired period (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP Detection:
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Signal Measurement:
-
Measure the luminescence using a plate reader. The amount of light generated is proportional to the ADP concentration, and therefore, the kinase activity.
-
IC50 values are determined by plotting the luminescence signal against the inhibitor concentration.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
TR-FRET assays are a common method for measuring kinase activity by detecting the phosphorylation of a substrate.
Principle: This assay uses a europium (Eu)-labeled anti-phospho-substrate antibody (donor) and a fluorescently labeled substrate (acceptor). When the substrate is phosphorylated by the kinase, the Eu-labeled antibody binds to it, bringing the donor and acceptor into close proximity and allowing FRET to occur. The resulting signal is proportional to the kinase activity.
Procedure:
-
Kinase Reaction:
-
In a suitable microplate, combine the kinase, a fluorescently labeled substrate, ATP, and the test compound.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a solution containing EDTA and a terbium or europium-labeled antibody specific for the phosphorylated substrate.
-
Incubate at room temperature to allow for antibody binding.
-
-
Signal Measurement:
-
Read the plate on a TR-FRET-compatible reader, measuring the emission at two different wavelengths (one for the donor and one for the acceptor).
-
The ratio of the acceptor to donor emission is calculated, which is proportional to the amount of phosphorylated substrate. IC50 values are determined from the dose-response curves.
-
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by the inhibition of EGFR, HER2, VEGFR2, and CDK2.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
HER2 Signaling Pathway
Caption: HER2 signaling cascade and its inhibition by this compound.
VEGFR2 Signaling Pathway
Caption: VEGFR2-mediated signaling and its disruption by this compound.
CDK2 Signaling Pathway
Caption: Role of CDK2 in cell cycle progression and its inhibition by this compound.
Conclusion
The this compound scaffold holds significant promise as a template for the design of novel kinase inhibitors. Based on the data from structurally similar 6,7-dimethoxy derivatives, this chemical class exhibits potential inhibitory activity against key oncogenic kinases such as EGFR, HER2, and CDK2. Further direct experimental validation of this compound is crucial to fully elucidate its inhibitory profile and selectivity. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers to design and interpret future studies in this area, ultimately contributing to the development of new targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Disposal of 6,7-Dihydroxyquinazolin-4(3H)-one
For researchers and scientists engaged in drug development, the responsible management of chemical compounds is paramount to ensuring both laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the proper disposal of 6,7-Dihydroxyquinazolin-4(3H)-one, a quinazolinone derivative that necessitates careful handling due to its potential hazards. Adherence to these protocols is crucial for maintaining a safe research environment and complying with regulatory standards.
Immediate Safety and Hazard Summary
While comprehensive toxicological properties for this compound have not been thoroughly investigated, data from its Safety Data Sheet (SDS) and structurally similar compounds indicate several potential hazards.[1] It is imperative to treat this compound as hazardous chemical waste.
Hazard Data Summary
| Hazard Category | Classification & Statement | Disposal Implication |
| Acute Toxicity | No specific data available for this compound. However, related quinazolinone derivatives can be harmful if swallowed.[2] | Handle with appropriate Personal Protective Equipment (PPE) to prevent exposure during collection and disposal. |
| Skin Corrosion/Irritation | May cause skin irritation.[2] | Use of chemical-resistant gloves is mandatory. |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[2] | Safety goggles or a face shield must be worn. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation upon inhalation.[1][2] | Handle in a well-ventilated area, preferably within a chemical fume hood. |
| Environmental Hazards | Do not let the product enter drains.[1] | Prohibits disposal down the sink. All waste must be collected for approved disposal. |
Personal Protective Equipment (PPE) Requirements
Before handling this compound for any purpose, including disposal, all personnel must be equipped with the following PPE:
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.
-
Skin Protection: A properly fitted laboratory coat and chemical-resistant gloves (e.g., nitrile) are required.
-
Respiratory Protection: If handling the compound as a powder outside of a chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation.[2]
Operational Plan for Waste Management and Disposal
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][2] Incineration in a chemical incinerator equipped with an afterburner and scrubber is the preferred method of destruction.[1] Landfill disposal is not a recommended option.
Step-by-Step Disposal Protocol
Step 1: Waste Identification and Segregation
-
Solid Waste: All solid forms of this compound and any materials contaminated with it (e.g., weighing papers, pipette tips, gloves, and other disposable labware) must be classified as Hazardous Chemical Waste.[2]
-
Liquid Waste: Solutions containing this compound should be collected separately.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office to prevent potentially dangerous reactions.[3][4]
Step 2: Containerization and Labeling
-
Containerization: Collect all waste in a dedicated, sealed, and compatible hazardous waste container.[2]
-
Labeling: Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity or concentration.[2] Do not use abbreviations or chemical formulas.
Step 3: Waste Storage
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.[3]
-
Ensure containers are tightly closed to prevent leaks or spills.
Step 4: Scheduling and Documentation
-
Arrange for Pickup: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.[2]
-
Documentation: Maintain a detailed log of the generated waste, including the date, quantity, and chemical composition.
Step 5: Spill Management
-
In the event of a spill, immediately evacuate the area and ensure it is well-ventilated.[3]
-
Wear the appropriate PPE before attempting cleanup.
-
Use an inert, non-combustible absorbent material to contain the spill.[3]
-
Collect the absorbed material and any contaminated items into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[3]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6,7-Dihydroxyquinazolin-4(3h)-one
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6,7-Dihydroxyquinazolin-4(3H)-one in a laboratory setting. The following information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
While the chemical, physical, and toxicological properties of this compound have not been fully investigated, it is crucial to handle it with care. The substance may cause respiratory irritation.[1] Therefore, adherence to the following PPE guidelines is mandatory.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Respiratory Protection | For nuisance exposures: NIOSH-approved P95 (US) or EN 143-certified P1 (EU) particle respirator.[1] For higher-level protection: NIOSH-approved OV/AG/P99 (US) or EN 143-certified ABEK-P2 (EU) respirator cartridges.[1] | To prevent inhalation of dust particles and potential respiratory irritation. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound:
-
Preparation :
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have a copy of the Safety Data Sheet (SDS) readily accessible.[1]
-
-
Personal Protective Equipment (PPE) Donning :
-
Put on a laboratory coat.
-
Don safety glasses or goggles.
-
Wear the appropriate respirator based on the risk assessment of the procedure.
-
Put on chemical-resistant gloves.
-
-
Handling the Compound :
-
Work within a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]
-
Avoid the formation of dust when handling the solid compound.[1]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling :
-
Securely close the container of this compound.
-
Clean the work area thoroughly.
-
Properly remove and dispose of gloves.
-
Wash hands with soap and water.
-
Emergency First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure safety.
-
Unused Product : Offer surplus and non-recyclable solutions to a licensed disposal company. The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated Packaging : Dispose of as unused product in a suitable, closed container.[1]
-
Spills :
Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
